Product packaging for RUBIDIUM DIHYDROGEN PHOSPHATE(Cat. No.:CAS No. 13774-16-8)

RUBIDIUM DIHYDROGEN PHOSPHATE

Cat. No.: B576540
CAS No.: 13774-16-8
M. Wt: 166.455
InChI Key: WZVJQOVMSBTMJL-UHFFFAOYSA-O
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Description

Overview of Hydrogen-Bonded Ferroelectrics

Hydrogen-bonded materials represent a crucial class of ferroelectrics, where the ordering of protons (hydrogen ions) within hydrogen bonds plays a pivotal role in the emergence of spontaneous polarization. These materials are characterized by the presence of a double-well potential for the hydrogen atoms, allowing for a transition from a disordered (paraelectric) state at high temperatures to an ordered (ferroelectric) state at lower temperatures.

Context within KDP-Type Materials Family

Rubidium Dihydrogen Phosphate (B84403) (RbH2PO4) is a prominent member of the potassium dihydrogen phosphate (KDP)-type family of ferroelectrics. niscpr.res.inaip.orgresearchgate.netresearchgate.net This family, which also includes compounds like potassium dihydrogen phosphate (KH2PO4) and ammonium (B1175870) dihydrogen phosphate (ADP), is characterized by a specific crystal structure and the mechanism of ferroelectric phase transition. psu.eduicm.edu.pltandfonline.com At room temperature, in its paraelectric phase, RbH2PO4 possesses a tetragonal structure with the space group I-42d. researchgate.netresearchgate.net In this phase, the hydrogen atoms are dynamically disordered within the hydrogen bonds connecting the PO4 tetrahedra. researchgate.net Upon cooling below its transition temperature of approximately 146 K, RbH2PO4 undergoes a phase transition to an orthorhombic ferroelectric phase with the space group Fdd2. niscpr.res.in This transition is driven by the ordering of the hydrogen atoms, which induces a slight distortion of the crystal lattice and results in a net spontaneous polarization. The structural similarities and the interplay between proton ordering and the lattice are defining features of the KDP family. ieee-uffc.orgaip.org

Historical Research Trajectories in Ferroelectric Studies

The study of ferroelectricity began with the discovery of this property in Rochelle salt. psu.eduaip.org However, the field was significantly advanced with the investigation of KDP and its isomorphs in 1935. psu.eduieee-uffc.org These materials offered a simpler crystal structure for studying the fundamental mechanisms of ferroelectricity. psu.edu Early theoretical work, notably by Slater, proposed that the "trigger" for the ferroelectric transition in KDP was the ordering of hydrogen bonds. ieee-uffc.orgsharadpauri.org This model laid the groundwork for understanding the order-disorder nature of the phase transition in this family of materials. tandfonline.com Subsequent research, employing techniques like neutron diffraction, confirmed the crucial role of proton ordering. ieee-uffc.org Over the decades, research has expanded to include the effects of pressure, temperature, and isotopic substitution (deuteration) on the ferroelectric properties of KDP-type crystals, including RbH2PO4. tandfonline.comcapes.gov.braps.org These studies have been instrumental in refining theoretical models, such as the pseudospin lattice coupled mode model, to better describe the complex interplay of factors governing ferroelectric behavior. niscpr.res.insharadpauri.org

Fundamental Research Significance

The study of RbH2PO4 has yielded significant insights that extend beyond the specific properties of the material itself, contributing to broader fields of scientific inquiry.

Contributions to Condensed Matter Physics

Research on RbH2PO4 has been fundamental to advancing the understanding of phase transitions and critical phenomena in condensed matter physics. The order-disorder nature of its ferroelectric phase transition provides a model system for studying statistical mechanics concepts. tandfonline.com Investigations into the "soft mode" dynamics in RbH2PO4, where a particular lattice vibrational mode softens as the transition temperature is approached, have been crucial for testing and developing theories of structural phase transitions. niscpr.res.insharadpauri.orgaps.org Furthermore, studies on the influence of pressure on the ferroelectric properties of RbH2PO4 have revealed the suppression of the ferroelectric state at high pressures, offering valuable data for understanding the quantum tunneling effects of protons. aps.org The compound's behavior under various conditions has also been used to explore more complex phenomena, such as the formation of proton glass in mixed crystal systems like Rb1-x(NH4)xH2PO4. tandfonline.comdntb.gov.ua

Relevance in Advanced Materials Science

In the realm of advanced materials science, RbH2PO4 and its KDP-type counterparts are of interest for their potential applications in various technologies. scilit.comstrath.ac.ukopenaccessjournals.com Ferroelectric materials, in general, are utilized in a wide array of devices, including capacitors, sensors, modulators, and memory devices. tandfonline.com While RbH2PO4 itself may have limitations for certain applications due to factors like its low transition temperature, the fundamental understanding gained from its study is transferable to other materials with more technologically viable properties. niscpr.res.in For instance, research into the high-temperature behavior of RbH2PO4 has explored its potential as a proton conductor, a property relevant for the development of fuel cells and other electrochemical devices. uq.edu.auacs.org Studies have shown that under pressure, RbH2PO4 can exhibit a superprotonic phase transition at high temperatures, with a significant increase in conductivity. acs.org Additionally, the nonlinear optical and electro-optic properties of KDP-family crystals are important for applications in lasers and optical communication systems. icm.edu.plroutledge.com

Data Tables

Crystallographic Data of RbH2PO4

Phase Temperature Crystal System Space Group Lattice Parameters (Å)
Paraelectric Room Temperature Tetragonal I-42d a = 7.608, c = 7.296
Ferroelectric Below 146 K Orthorhombic Fdd2 a ≈ 10.8, b ≈ 10.67, c ≈ 7.24
High-Temperature 363 K - 403 K Monoclinic P2_1/m a = 7.868, b = 10.672, c = 7.242

Data sourced from multiple references. niscpr.res.inresearchgate.net

Transition Temperatures of RbH2PO4

Transition Temperature Notes
Ferroelectric Phase Transition (T_c) ~146 K Transition from paraelectric (tetragonal) to ferroelectric (orthorhombic) phase.
High-Temperature Phase Transition 345-375 K Transition to a monoclinic structure; temperature can vary with crystal perfection. tandfonline.comcapes.gov.br

Properties

CAS No.

13774-16-8

Molecular Formula

H2O3PRb+

Molecular Weight

166.455

IUPAC Name

dihydroxy(oxo)phosphanium;rubidium

InChI

InChI=1S/HO3P.Rb/c1-4(2)3;/h(H-,1,2,3);/p+1

InChI Key

WZVJQOVMSBTMJL-UHFFFAOYSA-O

SMILES

O[P+](=O)O.[Rb]

Origin of Product

United States

Crystallographic Structures and Structural Phase Transitions

Ambient and Low-Temperature Crystal Structures

RDP exhibits different crystal structures depending on the temperature. At ambient conditions, it adopts a tetragonal paraelectric form, which transforms into an orthorhombic ferroelectric structure upon cooling. A distinct monoclinic phase can also be induced at high temperatures.

At room temperature, Rubidium Dihydrogen Phosphate (B84403) crystallizes in a body-centered tetragonal structure belonging to the space group I͞42d. niscpr.res.inresearchgate.netarxiv.org This phase is known as the paraelectric phase. The crystal structure is characterized by a three-dimensional network of phosphate (PO₄) groups interconnected by hydrogen bonds. researchgate.net In this phase, the hydrogen atoms within the O-H···O bonds are dynamically disordered, occupying two crystallographically equivalent positions with equal probability. researchgate.netarxiv.org This delocalization or tunneling of protons between two potential wells is a key feature of the paraelectric state. arxiv.orgaps.org The structure is isomorphic with other KDP-family crystals like KH₂PO₄ (KDP) and NH₄H₂PO₄ (ADP). researchgate.net The tetragonal symmetry observed through diffraction methods is a result of the time and space averaging of the disordered proton positions. uantwerpen.be

Table 1. Crystallographic Data for the Tetragonal Paraelectric Phase of RDP.
ParameterValueReference
Crystal SystemTetragonal niscpr.res.ine-journals.in
Space GroupI͞42d (No. 122) researchgate.netniscpr.res.inresearchgate.net
Lattice Parametersa = b = 7.608 Å niscpr.res.in
c = 7.296 Å niscpr.res.in
PhaseParaelectric researchgate.netaps.org
TemperatureRoom Temperature researchgate.net

Upon cooling below a critical temperature, RDP undergoes a phase transition to a ferroelectric state. This low-temperature phase possesses an orthorhombic crystal structure with the face-centered space group Fdd2. niscpr.res.inresearchgate.netarxiv.org In this phase, the protons become ordered, preferentially occupying one of the two possible sites within the hydrogen bond. arxiv.orge-journals.in This ordering of protons breaks the higher symmetry of the tetragonal phase and leads to the emergence of a spontaneous electric polarization along the c-axis, which is the defining characteristic of the ferroelectric state. montana.edu Neutron powder diffraction studies at 77 K have confirmed this structural arrangement. researchgate.net

Table 2. Crystallographic Data for the Orthorhombic Ferroelectric Phase of RDP.
ParameterValueReference
Crystal SystemOrthorhombic niscpr.res.ine-journals.in
Space GroupFdd2 (No. 43) niscpr.res.inarxiv.orgmontana.edu
PhaseFerroelectric researchgate.netresearchgate.net
TemperatureBelow TC (e.g., 77 K) researchgate.net

RDP also exhibits a high-temperature phase transition to a monoclinic structure. acs.orgresearchgate.net This transition occurs over a temperature range of approximately 345–393 K. acs.org The resulting phase is typically assigned the space group P2₁/c or P2₁/m. acs.orgresearchgate.netaip.org A significant feature of this transformation is the rearrangement of the hydrogen-bonding network from a three-dimensional framework in the tetragonal phase to a two-dimensional layered network in the monoclinic phase. acs.org This transition is considered quasi-irreversible, meaning the high-temperature monoclinic phase can be preserved as a metastable state upon cooling to room temperature, allowing for its study under ambient conditions. acs.org

Table 3. Crystallographic Data for the High-Temperature Monoclinic Phase of RDP.
ParameterValueReference
Crystal SystemMonoclinic acs.orgresearchgate.net
Space GroupP2₁/c (No. 14) or P2₁/m (No. 11) acs.orgresearchgate.netaip.org
PhaseHigh-Temperature (metastable at RT) acs.org
Transition Temperature~345–393 K acs.org

Temperature-Induced Structural Phase Transitions

The transitions between the different crystallographic phases of RDP are driven by temperature and are central to its ferroelectric properties.

The most studied phase transition in RDP is the one from the high-temperature paraelectric (tetragonal) phase to the low-temperature ferroelectric (orthorhombic) phase. researchgate.netresearchgate.net This transition occurs at a Curie temperature (TC) of approximately 146 K (or -127 °C). niscpr.res.ine-journals.in Some studies also report this transition at 147 K. uantwerpen.be This transition is fundamental to the ferroelectric nature of the material.

The paraelectric-ferroelectric phase transition in Rubidium Dihydrogen Phosphate is characterized as a classic order-disorder transition. arxiv.orguantwerpen.be This character relates directly to the behavior of the protons within the hydrogen bonds linking the [PO₄]³⁻ tetrahedra.

In the high-symmetry paraelectric phase (above 146 K), the protons are dynamically disordered, rapidly tunneling between two equivalent positions along the O-H···O bonds. arxiv.orgaps.org The crystal structure determined by diffraction in this state represents a time-space average of these disordered configurations, resulting in the tetragonal I͞42d symmetry. uantwerpen.be

Paraelectric-Ferroelectric Transition (TC ≈ 146 K)

Proton Jumps and Delocalization Phenomena

In its paraelectric phase, the hydrogen atoms in this compound are delocalized, occupying two crystallographically equivalent positions within the hydrogen bonds. researchgate.netaps.org This delocalization is not static; resonant x-ray diffraction studies have been instrumental in investigating the proton jumps between these sites. researchgate.netaps.orgresearchgate.net As the temperature is lowered, the symmetry of this arrangement can be broken, a fundamental process that instigates the phase transition from the paraelectric to the ferroelectric state. researchgate.netaps.org

Theoretical models developed to explain this behavior confirm the adiabatic approximation, which posits that the electrons in the system instantaneously follow the movements of the nuclei. aps.org Further analysis of energy spectra has identified an additional contribution to the resonant structure factor, which may be linked to the transient presence of Slater-type proton configurations in the half-filled hydrogen positions. aps.org

Formation and Evolution of Ferroelectric Clusters and Domains

The transition to the ferroelectric phase at the Curie temperature (T_c = 147 K) is accompanied by the formation of lamellar ferroelectric domains that feature alternating directions of polarization. researchgate.net A notable consequence of this transformation is the development of ferroelastic strain within the crystal's (a,b)-plane. This strain results in the creation of micro-angle grain boundaries located at the domain walls. researchgate.net

The dynamics of these domains are significantly influenced by temperature. Except for temperatures near the Curie point, substantial energy is required to either form new domains or eliminate existing ones. vu.lt Consequently, for temperature changes occurring below T_c, the density of domain walls within the crystal remains largely unaffected, leading to a metastable system rather than one in true thermal equilibrium. vu.lt

Characterization of Second-Order Transition

The ferroelectric phase transition in this compound is characterized as a second-order transition. researchgate.net This distinguishes it from the related compound Potassium Dihydrogen Phosphate (KDP), which undergoes a first-order transition. researchgate.net Experimental data concerning the temperature dependence of the shear angle, which is proportional to the spontaneous polarization and thus the order parameter, has been successfully modeled. researchgate.net A modified Slater's theory provides a good fit for this experimental data across the entire investigated temperature range. researchgate.net

High-Temperature Polymorphic Transitions

Upon heating, this compound undergoes further structural changes, most notably a transition from its room-temperature tetragonal structure to a high-temperature monoclinic phase.

Tetragonal-Monoclinic Transformation

This compound experiences a polymorphic transition from a tetragonal (space group I4̅2d) to a monoclinic (space group P2₁/c or P2₁/m) crystal structure at elevated temperatures. researchgate.netresearchgate.netacs.orglookchem.com This transformation begins at approximately 90-96°C (363-369 K) and is considered complete around 130°C (403 K). researchgate.netnih.gov The resulting monoclinic polymorph remains stable upon further heating up to 200°C. nih.gov

High-Temperature Phase Transition Parameters for RbH₂PO₄
ParameterTetragonal PhaseMonoclinic Phase
Temperature RangeRoom TemperatureInitiates at ~90-96°C, Complete at ~130°C
Space GroupI4̅2dP2₁/c or P2₁/m
Rearrangement of Hydrogen Bond Networks

A fundamental aspect of the tetragonal-to-monoclinic transformation is a significant rearrangement of the hydrogen bond networks within the crystal. researchgate.netacs.orglookchem.com In the initial tetragonal phase, the structure is characterized by a three-dimensional network of these bonds. researchgate.netacs.orglookchem.com During the phase transition, this arrangement is altered, resulting in a two-dimensional network of hydrogen bonds in the subsequent monoclinic phase. researchgate.netacs.orglookchem.com This change in dimensionality of the hydrogen bond network is a primary driver of the structural transformation.

Quasi-Irreversible Nature of Transition

The tetragonal-to-monoclinic phase transition is described as being quasi-irreversible. acs.orgresearchgate.net This characteristic has practical implications for experimental studies, as it means the high-temperature monoclinic phase can be preserved and examined at room temperature by cooling the crystal from above the transition temperature. acs.org A temperature of 136°C has been noted as confirming the presence of this quasi-irreversible transition phase. researchgate.net

Lattice Parameters for Monoclinic RbH₂PO₄
Lattice ConstantValue (Å)Angle (β)
a7.868109.15°
b6.299
c4.871

Note: Parameters for the monoclinic phase with space group C2h² (P2₁/m) between 363 K and 403 K. researchgate.net

Monoclinic to Cubic Transition Analogies (e.g., with CsH₂PO₄)

A significant structural transformation in these compounds is the transition to a high-temperature cubic phase, which is associated with a dramatic increase in proton conductivity, a phenomenon known as superprotonic behavior. researchgate.netutep.eduresearchgate.net

For Cesium Dihydrogen Phosphate (CsH₂PO₄), at room temperature, it possesses a monoclinic structure with the space group P2₁/m. tandfonline.comiucr.orgresearchgate.net Upon heating, it undergoes a polymorphic structural transition to a cubic phase. researchgate.netiucr.orgacs.org This transition occurs at approximately 228-237°C under ambient pressure. acs.orgaip.orgresearchgate.net The high-temperature phase is cubic, with a space group of Pm-3m, and is optically isotropic. researchgate.netiucr.orgacs.org This transition is directly linked to a sharp, thousand-fold increase in proton conductivity. researchgate.netaip.org However, under ambient conditions, this cubic phase can be followed by slow thermal decomposition through dehydration. utep.eduaip.org Applying high pressure (around 1 GPa) can suppress this dehydration, allowing for the stabilization of the cubic phase at a higher temperature range of 255-275°C. utep.eduaip.orgcapes.gov.br

This compound (RbH₂PO₄) presents a more complex pathway. At room temperature, it typically has a tetragonal structure (space group I-42d). researchgate.netresearchgate.netjps.jp Upon heating to a range of 90-130°C, it first transforms into a monoclinic polymorph with the space group P2₁/m, a structure that is notably isomorphic (identical in structure) to the room-temperature monoclinic phase of CsH₂PO₄. researchgate.netuq.edu.auresearchgate.net This structural similarity is significant, as it suggests that the mechanisms driving the high-temperature superprotonic behavior in both compounds could be fundamentally the same. researchgate.netuq.edu.au Further heating of RbH₂PO₄ can lead to a superprotonic phase, which is believed to be a transition to a cubic structure, analogous to that seen in CsH₂PO₄. researchgate.netresearchgate.net However, this transition occurs at higher temperatures and can be preceded by dehydration under ambient pressure. acs.orgutep.edu Under a pressure of 1 GPa, a reproducible superprotonic phase transition in RbH₂PO₄ is observed at 327°C. acs.org

The analogy is rooted in the fact that both compounds can exist in a monoclinic P2₁/m phase before transitioning to a highly conductive cubic Pm-3m superprotonic phase. researchgate.netaip.orgaip.org The transition temperature and stability of this cubic phase are influenced by factors like cation size (the transition temperature increases with rubidium content in Cs₁₋ₓRbₓH₂PO₄ solid solutions) and external pressure. caltech.eduaip.org

Table 1: Comparative Phase Transition Data for RbH₂PO₄ and CsH₂PO₄

Property This compound (RbH₂PO₄) Cesium Dihydrogen Phosphate (CsH₂PO₄)
Room Temp. Structure Tetragonal (I-42d) researchgate.netjps.jp Monoclinic (P2₁/m) tandfonline.comiucr.org
Intermediate Phase Monoclinic (P2₁/m) at 90-130°C uq.edu.auresearchgate.net Not Applicable
Superprotonic Phase Cubic (Pm-3m) researchgate.netrsc.org Cubic (Pm-3m) researchgate.netiucr.org
Transition Temp. (Ambient P) ~109°C (Tetragonal to Monoclinic) akjournals.com ~228-237°C (Monoclinic to Cubic) acs.orgaip.org
Transition Temp. (High P) ~327°C (to Superprotonic) at 1 GPa acs.org ~255-275°C (Monoclinic to Cubic) at 1 GPa utep.edu

Proton Dynamics and Superprotonic Conductivity

Microscopic Mechanisms of Proton Transfer

The high proton conductivity in RDP and related materials is a result of dynamic processes occurring at the molecular level. These mechanisms involve the movement of protons through the crystal lattice, facilitated by the structure of the hydrogen-bond network and the dynamics of the phosphate (B84403) groups.

For long-range proton transport to occur, protons must move from one hydrogen bond to another. This "interbond" motion is a crucial step that distinguishes simple proton oscillation from true conductivity. acs.org In RDP, significant proton dynamics, which are attributed to the transfer of protons between hydrogen bonds, are observed to begin above 340 K. acs.orgresearchgate.netresearchgate.net This process is intimately linked with the reorientation of the phosphate tetrahedra.

The reorientation of the PO₄ tetrahedra is essential for facilitating the transfer of protons between adjacent hydrogen bonds. acs.orgresearchgate.net As a proton moves from one oxygen atom to another, the phosphate group to which it was bonded must reorient itself to accept a proton from a different neighboring group, thereby propagating the charge transport. acs.org This cooperative motion of proton transfer and tetrahedral reorientation is a hallmark of proton conduction in this class of materials. acs.orgresearchgate.net The activation energy for this phosphate reorientation in related solid acids has been estimated to be around 0.5 eV. acs.org The combination of proton jumps and the reorientation of the phosphate groups creates a dynamically disordered hydrogen bond network, which is responsible for the high proton conductivity. researchgate.netresearchgate.net

The collective movement of protons through the hydrogen-bonded network in RDP is often discussed in the context of the Grotthuss mechanism. researchgate.net This mechanism, originally proposed for water, describes a process where an excess proton hops along a chain of hydrogen-bonded molecules. wikipedia.orgtaylorandfrancis.com In this "proton jumping" model, the formation and breaking of covalent bonds allow for the effective transport of a proton over distances much larger than a single bond length. wikipedia.orgresearchgate.net In solid acids like RDP, the network of hydrogen-bonded phosphate anions provides the pathway for this type of concerted proton motion. researchgate.net

Superprotonic Phase Transition Characteristics

Under specific conditions of temperature and pressure, RDP can undergo a phase transition to a superprotonic state, characterized by a dramatic increase in ionic conductivity.

At ambient pressure, RDP begins to dehydrate at approximately 257°C. researchgate.netacs.org However, applying high pressure suppresses this decomposition and reveals a superprotonic phase transition. researchgate.netacs.org Under a pressure of 1 GPa, a reproducible superprotonic phase transition is observed in RDP at 327°C. researchgate.netacs.org At this transition, the conductivity increases by several orders of magnitude. researchgate.netacs.org

In off-stoichiometric compositions, such as RbH₂₋₃y(PO₄)₁₋y, a superprotonic phase can be stabilized at lower temperatures. For instance, a material with a composition near the eutectoid point (x = 0.190 ± 0.004 in the (1-x)RbH₂PO₄ – xRb₂HPO₄ system) exhibits a eutectoid transition temperature of 242.0 ± 0.5°C. rsc.orgresearcher.life

The table below summarizes the conductivity and transition temperature data for Rubidium Dihydrogen Phosphate under various conditions.

Compound/SystemPressureTransition Temperature (°C)Conductivity (S/cm)Temperature of Conductivity Measurement (°C)
RbH₂PO₄1 GPa3276.8 x 10⁻²340
RbH₂₋₃y(PO₄)₁₋y (x=0.180)Ambient (under high steam partial pressure)242.0 ± 0.5 (eutectoid)6 x 10⁻³244
Rb₅H₇(PO₄)₄Ambient (under high steam partial pressure)~237~10⁻² (above transition)>237

Table 1: Conductivity and Transition Temperatures for this compound and Related Systems. This table presents the superprotonic phase transition temperatures and corresponding conductivity values for pure and off-stoichiometric this compound. Data is sourced from impedance spectroscopy and thermal analysis studies. rsc.orgrsc.orgresearchgate.netacs.orgresearcher.life

Determination of Activation Energy for Proton Transport

The activation energy (Ea) for proton transport is a critical parameter for understanding the conductivity mechanism. It represents the energy barrier that protons must overcome to move through the crystal lattice. Various studies using impedance spectroscopy and nuclear magnetic resonance (NMR) have determined this value for RbH₂PO₄ under different conditions.

In its monoclinic phase, which is a precursor to the superprotonic state, variable-temperature proton spin-lattice relaxation (T₁) measurements reveal different activation energies for distinct proton motions. acs.org For instance, one study identified two types of protons, labeled A and B. Below approximately 350 K, the activation energies were around 0.16 eV for proton A and 0.09 eV for proton B. acs.org Above 350 K, these values changed significantly to 0.24 eV and 0.55 eV, respectively, indicating a shift in the dynamics of specific protons leading up to the major phase transition. acs.org

In the superprotonic phase, achieved under high pressure (1 GPa) to prevent dehydration, impedance spectroscopy revealed an activation energy of 0.232 ± 0.008 eV. acs.orgresearchgate.netresearchgate.net Other studies have reported different values depending on the specific phase and experimental conditions. For example, one investigation reported activation energies of 0.40 eV above and 0.52 eV below the transition temperature (Tp) of 113 °C. researchgate.net Another reported values of 1.04 eV above Tp and 0.50 eV below Tp, attributing the conduction to proton migration. researchgate.net These variations highlight the complex nature of proton transport in RbH₂PO₄ and its sensitivity to the material's structural state.

Activation Energies for Proton Transport in this compound
Phase/ConditionTemperature RangeActivation Energy (eV)Measurement TechniqueSource
Monoclinic (Proton A)< 350 K0.16NMR (T₁) acs.org
Monoclinic (Proton A)> 350 K0.24NMR (T₁) acs.org
Monoclinic (Proton B)< 350 K0.09NMR (T₁) acs.org
Monoclinic (Proton B)> 350 K0.55NMR (T₁) acs.org
Superprotonic> 327 °C (at 1 GPa)0.232 ± 0.008Impedance Spectroscopy acs.orgresearchgate.netresearchgate.net
Above Transition (113 °C)> 113 °C0.40Impedance Spectroscopy researchgate.net
Below Transition (113 °C)< 113 °C0.52Impedance Spectroscopy researchgate.net

Precursor Dynamics Prior to Macroscopic Conductivity Transition

Significant proton dynamics are observed at temperatures well below the macroscopic superprotonic phase transition. acs.orgacs.org This phenomenon, termed a "precursor effect," indicates that the groundwork for high proton mobility is laid before the bulk structural transformation occurs. acs.org Variable-temperature proton spin-lattice relaxation studies show a marked increase in proton dynamics above 340 K. acs.orgresearchgate.net This temperature coincides with an initial rise in bulk proton conductivity but is substantially lower than the temperature of the main phase transition. acs.orgresearchgate.net

These precursor dynamics are attributed to the onset of proton transfer between hydrogen bonds, a process that is coupled with the reorientation of the PO₄ tetrahedra. acs.orgresearchgate.net This suggests a "softening" of the lattice, where localized proton and phosphate group motions become more frequent, foreshadowing the large-scale dynamic disorder that characterizes the superprotonic phase. acs.org The anisotropic nature of proton conduction in this precursor regime has also been noted, with different activation energies observed along different crystal axes. acs.org

Theoretical Models of Proton Conductivity and Structural Debates

The precise mechanism behind the dramatic increase in proton conductivity in RbH₂PO₄ at high temperatures has been a subject of considerable scientific debate. acs.orgresearchgate.net Two primary competing models have been proposed to explain this phenomenon.

Structural Transition vs. Chemical Decomposition/Polymerization Models

The central debate revolves around whether the superprotonic behavior is an intrinsic property of a high-temperature crystal structure or a result of chemical changes such as dehydration and polymerization. researchgate.net

The chemical decomposition/polymerization model suggests that at elevated temperatures, RbH₂PO₄ undergoes a partial polymerization or condensation reaction. acs.org This process would involve the formation of pyrophosphate units and the release of water molecules. acs.org According to this model, the observed increase in conductivity is attributed to the presence of free water generated on the surface of the crystallites, which facilitates proton transport. acs.org

Conversely, the structural transition model posits that the high conductivity is a direct consequence of a polymorphic phase transition to a "superprotonic phase." acs.orgresearchgate.net In this high-temperature phase, the crystal structure becomes highly disordered, particularly with respect to the orientation of the PO₄ tetrahedra and the positions of the protons. rsc.org This dynamic disorder creates a network of pathways through which protons can migrate rapidly through the crystal lattice via a Grotthuss-type mechanism, involving the reorientation of phosphate groups and proton hopping between adjacent oxygen atoms. acs.orgrsc.org

A significant body of evidence now supports the structural transition model. acs.orgutep.edu For instance, variable-temperature ¹H MAS NMR studies have shown no evidence of free water peaks in the temperature range of 300-400 K, which argues against the partial polymerization/decomposition hypothesis. acs.orgresearchgate.netacs.org Furthermore, high-pressure experiments, which suppress dehydration, have successfully isolated a high-temperature cubic phase of RbH₂PO₄ that exhibits superprotonic conductivity, strongly suggesting that the phenomenon is linked to a structural transformation rather than a chemical one. researchgate.netacs.orgutep.edu

Local Structure and Ion Dynamics Correlation

The correlation between the local atomic structure and the dynamics of ion transport is fundamental to understanding superprotonic conductivity. In RbH₂PO₄, the transition from a more ordered low-temperature phase to a disordered high-temperature phase is key. The room-temperature tetragonal structure transforms into a monoclinic phase upon heating. acs.orgresearchgate.net This transformation involves a significant rearrangement of the hydrogen bond network, changing from a three-dimensional network to a two-dimensional one. researchgate.net

In the monoclinic phase, multinuclear NMR studies have provided insight into the local environment. For example, ¹H DQ MAS NMR experiments have revealed the existence of three distinct proton sites, indicating a more complex local structure than initially thought. acs.orgacs.org The data also support the formation of a superstructure, specifically a doubling of the unit cell along the a-axis. acs.org

The dynamics of the PO₄ tetrahedra are intrinsically linked to proton transport. Molecular modeling has estimated an activation energy of around 0.5 eV for the reorientation of these phosphate groups. acs.org It is the successive and cooperative reorientation of these tetrahedra that facilitates the long-range conduction of protons through the material. acs.org Therefore, the high proton conductivity is not merely a property of the protons themselves but is enabled by specific changes and dynamic disorder in the local structure of the phosphate framework. acs.org

Ferroelectric and Dielectric Phenomena

Ferroelectric Order Parameter Dynamics

The dynamics of the ferroelectric order parameter, which is the spontaneous polarization, are critical to understanding the phase transition in RDP. Studies using impulsive stimulated Brillouin scattering have investigated the anomalous acoustic behavior of RDP near its ferroelectric phase transition. aps.org These experiments reveal that the polarization relaxation-time divergence is consistent with the Landau-Khalatnikov theory. aps.org This theory predicts a specific relationship between the relaxation time (τ) and temperature, where τ is proportional to (T-T₀)⁻¹, a behavior observed over a significant temperature range in RDP. aps.org This indicates a critical slowing down of the polarization fluctuations as the crystal approaches the transition temperature from the high-temperature phase.

Nuclear magnetic resonance (NMR) studies on the ⁸⁷Rb nucleus provide further insight into the dynamics. The spin-lattice relaxation times in both the laboratory (T₁) and rotating frames (T₁ρ) are influenced by two main mechanisms. aip.org At temperatures near the ferroelectric transition, a "fast" soft mode relaxation mechanism is dominant. aip.org In contrast, at higher temperatures (above 220 K), a "slow" high-temperature motion becomes the rate-determining factor for relaxation. aip.org The order parameter correlation time was determined to be on the order of 4x10⁻¹³ seconds at 200 K, which is comparable to other ferroelectrics in the KDP family. aip.org

Dielectric Response Characteristics

The dielectric properties of RDP are highly sensitive to temperature, particularly in the vicinity of the ferroelectric phase transition.

The dielectric permittivity, or dielectric constant, of RDP shows a distinct anomaly at the ferroelectric transition temperature (T_c), which is approximately 146 K. niscpr.res.ine-journals.in As the temperature decreases towards T_c in the paraelectric phase, the dielectric constant along the c-axis increases dramatically. aps.orgaps.org Below T_c, in the ferroelectric phase, the permittivity drops. aps.org This behavior is characteristic of a second-order ferroelectric phase transition. The application of hydrostatic pressure has a significant effect, causing a large decrease in the transition temperature. aps.org In fact, the ferroelectric state can be completely suppressed at pressures equal to or greater than 15.2 kbar. aps.org

The table below summarizes the effect of pressure on the transition temperature and other dielectric properties of RDP.

PropertyValue at Atmospheric PressureEffect of Pressure
Transition Temperature (T_c)~146 KDecreases significantly with increasing pressure. aps.org
Curie Constant (C)~2800 K - 3450 KDecreases with increasing pressure. aps.org
Dielectric Constant (ε)Peaks at T_cDecreases with pressure in the paraelectric phase. aps.org

This table presents data compiled from research on the pressure and temperature dependence of RDP's dielectric properties.

In the paraelectric phase, above the transition temperature, the dielectric permittivity of RDP follows the Curie-Weiss law. aps.orgmontana.edu This law describes the inverse of the dielectric susceptibility (or permittivity minus one) as being linearly proportional to the temperature difference from the Curie-Weiss temperature (T₀). The inverse static dielectric permittivity shows a linear dependence on temperature, which is a hallmark of this behavior. icmp.lviv.ua The Curie-Weiss constant for RDP has been reported to be around 2800 K. montana.edu

However, detailed measurements have revealed deviations from the simple Curie-Weiss law. Asymptotically close to the Curie point (T_c = 145.90 ± 0.02 K), and within a 20 K range above it, the dielectric constant data are better described by a Curie-Weiss law with logarithmic corrections. aps.org This type of correction was first predicted for uniaxial ferroelectrics and suggests more complex critical phenomena than described by simple mean-field theory. aps.org Further away from the transition temperature, the material's behavior reverts to the normal Curie-Weiss law. aps.org

Dielectric spectroscopy experiments conducted in the ferroelectric phase of RDP have revealed significant dielectric dispersion at frequencies below the fundamental piezoelectric resonance. aps.org In the paraelectric phase, the crystal is largely free of this low-frequency dispersion. aps.org However, upon entering the ferroelectric phase, a strong time decay of the dielectric constant, known as aging, is observed. aps.orgresearchgate.net After the sample has aged and reached equilibrium, the permittivity is found to decrease linearly with the logarithm of the frequency. aps.orgresearchgate.net

This low-frequency dielectric dispersion is believed to originate primarily from the dynamics of domain walls. aps.org The interaction between these ferroelectric/ferroelastic domain walls and randomly distributed impurities in the crystal can be described by models of weak pinning of elastic interfaces in disordered media. aps.org The study of dielectric relaxation provides a powerful tool to probe the complex dynamics of domain structures in the ferroelectric state.

Theoretical Models of Ferroelectricity

To explain the observed ferroelectric behavior in RDP and related materials, several theoretical models have been developed.

The Pseudo Spin Lattice Coupled Mode (PLCM) model is a prominent theoretical framework used to describe the phase transitions in KDP-type ferroelectrics. icmp.lviv.uaresearchgate.net This model takes into account the ordering of protons (or deuterons) in the hydrogen bonds, which is a key element of the transition. icmp.lviv.ua The "pseudo-spin" formalism is used to represent the two possible equilibrium positions of the proton in the O-H---O bond.

The PLCM model couples this pseudo-spin system to the lattice vibrations (phonons) of the crystal. niscpr.res.inresearchgate.net The interaction between the proton tunneling motion and the optic phonon modes is a central feature. aps.org By incorporating third and fourth-order phonon anharmonic interactions into the model and using techniques like the Green's function method, a good quantitative description of various experimental observations can be achieved. niscpr.res.inaip.org These include the temperature dependence of the spontaneous polarization, specific heat, and the dielectric permittivities. icmp.lviv.ua The model can successfully predict the soft mode frequency, dielectric constant, and dielectric loss, showing agreement with experimental results. niscpr.res.in

Proton Ordering Models

The ferroelectric phase transition in RDP is fundamentally an order-disorder type, driven by the collective ordering of protons within the hydrogen bonds linking the PO₄ tetrahedra. researchgate.netarxiv.org

Ferroelectric Phase: Below T_c, the protons "freeze" into an ordered arrangement, preferentially occupying one of the two possible sites. arxiv.orgaps.org This ordering of protons is correlated with atomic displacements along the c-axis, giving rise to a spontaneous electric polarization and a lower crystal symmetry (orthorhombic). niscpr.res.inarxiv.org

The "ice rules," which dictate that each phosphate (B84403) group must have exactly two protons nearby, are a key concept in these models. montana.edu The energy associated with different proton configurations determines the stability of the ferroelectric state. arxiv.orgmontana.edu Resonant x-ray diffraction studies have been instrumental in probing these proton configurations, confirming that the phase transition is associated with a change in the average symmetry caused by the ordering of protons. aps.org

Modified Slater Theory and Its Applicability

The Slater theory, originally developed for KDP, provides a statistical mechanical treatment of the phase transition based on the energies of different proton configurations around the PO₄ groups. researchgate.net A modified version of this theory has been applied successfully to RDP. researchgate.netresearchgate.net

Gamma-ray diffractometry studies have shown that the modified Slater theory provides a good fit to the experimental data for the temperature dependence of the shear angle in RDP, which is proportional to the spontaneous polarization. researchgate.net A key finding is that the ferroelectric transition in RDP is of the second order, in contrast to the first-order transition observed in KDP. researchgate.netresearchgate.net Near the transition temperature, the system's behavior is influenced by dipolar interactions, leading to a crossover from a Slater-type behavior to a dipolar behavior. researchgate.netresearchgate.net

Coupled Proton-Tunneling-Optic-Mode Models

An alternative and complementary view of the phase transition is provided by the coupled-mode model, often associated with Kobayashi. aps.orgsemanticscholar.org This model considers a soft-mode composed of a collective proton tunneling mode strongly coupled to an optical phonon of the lattice. aps.orgarxiv.org In this framework, the instability of a lattice vibration mode is driven by its interaction with the tunneling protons. arxiv.org

Studies on RDP have examined its dielectric properties and Raman spectra within the context of this model. aps.org The pressure dependence of the soft mode and its coupling with another mode of the same symmetry have been determined. aps.org However, attempts to evaluate the pressure dependences of the Kobayashi model parameters using standard approximations have revealed internal inconsistencies, suggesting that while the coupled-mode concept is important, the specific model may require further refinement for a fully accurate description of RDP under pressure. aps.org

Ferroelectric Domain Structure and Dynamics

Below the Curie temperature, a ferroelectric crystal like RDP is not uniformly polarized but is typically divided into regions called ferroelectric domains. Within each domain, the spontaneous polarization is oriented in a uniform direction, but the polarization direction differs between adjacent domains. The interface between these domains is known as a domain wall.

The dynamics of these domain walls under an applied electric field are fundamental to the switching behavior of the material. Low-frequency dielectric dispersion has been observed in the ferroelectric phase of RDP, which is attributed to the motion of domain walls. researchgate.net This phenomenon is absent in the paraelectric phase. researchgate.net The interaction between point defects and the domain structure can influence the material's dielectric properties. researchgate.net The study of domain wall dynamics provides insight into the microscopic origins of the dielectric response and polarization reversal mechanisms. unige.ch Phase-field models have been developed to predict the dynamic responses of ferroelectric domains and domain walls to external stimuli like ultrafast electric-field pulses, revealing transitions from pure domain growth to combined nucleation and growth mechanisms depending on the field strength. aps.org

Table of Model Parameters for RDP

The following table presents a set of model parameters used in theoretical calculations for Rubidium Dihydrogen Phosphate based on the pseudospin lattice coupled mode (PLCM) model.

ParameterSymbolValueUnitDescriptionReference
Transition TemperatureT_c146KFerroelectric transition temperature niscpr.res.in
Tunneling FrequencyΩ69.5cm⁻¹Represents proton tunneling in O-H---O bonds niscpr.res.in
Spin-Phonon InteractionV_ik64cm⁻¹Coupling between pseudospin and lattice vibrations niscpr.res.in
Soft Mode Frequencyω_k83cm⁻¹Frequency of the soft lattice mode niscpr.res.in
Short-range InteractionJ'313.3cm⁻¹Short-range spin-spin interaction niscpr.res.in
Long-range InteractionJ''-3.5cm⁻¹Long-range spin-spin interaction niscpr.res.in

Formation of Lamellar Ferroelectric Domains

In the paraelectric phase, this compound possesses a tetragonal symmetry. As the crystal is cooled below its ferroelectric transition temperature (TC) of approximately 147 K, it undergoes a phase transition to an orthorhombic symmetry. researchgate.netuantwerpen.be This transition is accompanied by the spontaneous ordering of the hydrogen ions within the hydrogen bonds and a displacement of the other ions, leading to the development of a net electric dipole moment.

Characterization of Micro-Angle Grain Boundaries at Domain Walls

The interfaces separating the lamellar ferroelectric domains are known as domain walls. In this compound, a notable feature of these domain walls is the presence of micro-angle grain boundaries. High-resolution X-ray diffraction studies have revealed that below the transition temperature, the ferroelastic strain in the (a,b)-plane of the crystal lattice leads to the formation of these boundaries at the domain walls. researchgate.netuantwerpen.be

These micro-angle grain boundaries are characterized by a small tilt angle between the crystal lattices of adjacent domains. This tilt is a direct consequence of the spontaneous shear strain that accompanies the ferroelectric phase transition. The presence of these boundaries indicates that the domain walls are not merely interfaces of polarization reversal but also regions of localized crystallographic distortion. The resulting dislocations at these domain walls can persist even in the paraelectric phase, leading to a "memory effect" for the arrangement of the domain lamellae upon subsequent cooling cycles. researchgate.netuantwerpen.be

Property Observation in this compound Reference
Domain MorphologyLamellar domains with alternating polarization researchgate.netuantwerpen.be
Domain Wall FeaturePresence of micro-angle grain boundaries researchgate.netuantwerpen.be
Origin of Grain BoundariesFerroelastic strain in the (a,b)-plane below TC researchgate.netuantwerpen.be
Consequence of Grain BoundariesDislocations at domain walls researchgate.netuantwerpen.be
Memory EffectPersistence of dislocations in the paraelectric phase researchgate.netuantwerpen.be

Extrinsic Contributions to Piezoelectric Properties

In RbH₂PO₄, the extrinsic contribution to the piezoelectric coefficient, particularly d₃₆, is anomalously large in a temperature range of about 35 K below the transition temperature. researchgate.net This significant enhancement is attributed to the oscillation of pinned domain walls around their equilibrium positions. researchgate.net The mobility of these domain walls allows for a greater strain response to an applied electric field (and vice versa) than would be possible in a single-domain crystal, thus magnifying the measured piezoelectric effect. Research has shown that the value of d₃₆ can exceed 3000 pC/N within this temperature interval, a remarkably high value for a piezoelectric material. researchgate.net

A model of pinned, oscillating domain walls predicts a specific relationship between the extrinsic contributions to the dielectric permittivity (Δє₃), the elastic compliance (ΔsE₆₆), and the piezoelectric coefficient (Δd₃₆). This relationship is well-satisfied by experimental data for RbH₂PO₄, providing strong evidence for the dominant role of domain wall motion in its piezoelectric response. researchgate.net

Piezoelectric Property Finding in this compound Reference
Piezoelectric coefficient d₃₆Anomalously large values below TC (exceeding 3000 pC/N) researchgate.net
Origin of large d₃₆Extrinsic contribution from oscillating domain walls researchgate.net
Temperature RangeApproximately 35 K below the transition temperature researchgate.net
Supporting ModelPinned domain wall oscillation model researchgate.net

Influence of Crystal Purity and Lattice Defects on Domain Pinning

The mobility of ferroelectric domain walls, and thus the magnitude of the extrinsic contributions to the dielectric and piezoelectric properties, is highly sensitive to the presence of impurities and lattice defects within the crystal. While the precise nature of the pinning centers in this compound is not definitively established, studies on the closely related potassium dihydrogen phosphate (KDP) suggest that domain walls are pinned to lattice defects. researchgate.net

In RbH₂PO₄, it is understood that interactions occur between the domain walls and randomly distributed impurities. The presence of these impurities creates local variations in the energy landscape, leading to the pinning of the domain walls in energetically favorable positions. This pinning restricts the motion of the domain walls, and the strength of this pinning can be influenced by the type and concentration of impurities.

Isothermal aging effects observed in the dielectric properties of RbH₂PO₄ are also attributed to the interaction between domain walls and defects. The slow rearrangement of mobile defects or the re-conformation of the domain walls themselves to the existing defect landscape can lead to a time-dependent change in the material's response. While the specific influence of different impurities on domain pinning in RbH₂PO₄ is an area requiring more detailed investigation, it is clear that crystal purity plays a crucial role in determining its dynamic ferroelectric and piezoelectric behavior.

Electric Field Effects on Domain Structure and Transition Temperature

The application of an external electric field has a profound effect on both the domain structure and the ferroelectric phase transition in this compound. When an electric field is applied parallel to the ferroelectric axis, it enhances the tilt angle of the micro-angle grain boundaries found at the domain walls. researchgate.netuantwerpen.be This indicates that the electric field can directly influence the crystallographic strain at the domain interfaces.

Furthermore, a sufficiently strong biasing electric field can lead to a decrease in the density of domain walls, as domains aligned with the field grow at the expense of those with opposite polarization. researchgate.net This reduction in domain wall density leads to a decrease in the extrinsic contributions to the material's properties. For instance, the application of a static electric field has been shown to significantly reduce the large piezoelectric coefficient d₃₆. researchgate.net

The ferroelectric transition temperature (TC) itself is also influenced by an applied electric field. High-resolution diffraction studies have demonstrated that with an increased electric field, the phase transition temperature of RbH₂PO₄ is decreased. researchgate.netuantwerpen.be This shift in TC is a key characteristic of ferroelectric materials and is a direct consequence of the interaction of the external field with the spontaneous polarization of the material.

Effect of Electric Field Observation in this compound Reference
On Domain Wall StructureEnhancement of the tilt angle at micro-angle grain boundaries researchgate.netuantwerpen.be
On Domain DensityDecrease in domain wall density with a biasing field researchgate.net
On Piezoelectric CoefficientReduction of the extrinsic contribution to d₃₆ researchgate.net
On Transition TemperatureDecrease in TC with increasing field strength researchgate.netuantwerpen.be

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a versatile, non-destructive technique that provides detailed information about the local structure, connectivity, and dynamics in materials like RbH₂PO₄. By observing the behavior of specific atomic nuclei (¹H, ³¹P, ⁸⁷Rb) in a strong magnetic field, researchers can gain insights into the crystallographic and electronic environments within the compound.

Variable-temperature (VT) Magic Angle Spinning (MAS) NMR is employed to study temperature-dependent structural changes and dynamics. By acquiring spectra at different temperatures, one can monitor phase transitions, changes in molecular motion, and variations in the local environments of the probed nuclei.

¹H MAS NMR: Primarily probes the hydrogen atoms, providing direct insight into the hydrogen-bonding network. Changes in ¹H chemical shifts with temperature can indicate alterations in hydrogen bond lengths and strengths.

³¹P MAS NMR: Focuses on the phosphorus atom at the center of the phosphate (B84403) tetrahedra. The ³¹P chemical shift is highly sensitive to the symmetry of the PO₄ group and the configuration of the surrounding hydrogen bonds.

⁸⁷Rb MAS NMR: Observes the rubidium cation. As a quadrupolar nucleus, the ⁸⁷Rb NMR signal is sensitive to the electric field gradient at the cation site, making it an excellent probe for detecting subtle changes in crystal symmetry and local coordination.

Table 1. Representative Variable-Temperature NMR Data for Rubidium Dihydrogen Phosphate. (Illustrative Data)
NucleusTemperature (K)Isotropic Chemical Shift (ppm)Observed Phenomenon
¹H29812.5Single resonance indicating dynamic averaging of proton sites.
¹H15013.8Shift reflects stronger hydrogen bonding at lower temperatures.
³¹P298-0.5Narrow lineshape consistent with a symmetric phosphate environment.
³¹P150-1.2Change in chemical shift associated with the ferroelectric phase transition.
⁸⁷Rb298-25.0Signal corresponds to the paraelectric phase.
⁸⁷Rb150-28.1Shift and line broadening indicate a change in local symmetry.

Two-dimensional (2D) ¹H Double Quantum (DQ) MAS NMR is a powerful experiment for identifying protons that are in close spatial proximity. researchgate.net The technique works by exciting and detecting double-quantum coherences, which can only be generated between nuclei that are strongly coupled by the dipole-dipole interaction. researchgate.net In the resulting 2D spectrum, correlation peaks appear between signals of protons that are close to each other (typically within ~5 Å), providing direct evidence of their connectivity. researchgate.net This is invaluable for mapping the complex hydrogen-bonding network and understanding intermolecular packing. The DQ dimension has a doubled spectral width compared to the single-quantum dimension, which can enhance spectral resolution. nih.gov

Table 2. Interpretation of a Hypothetical ¹H-¹H DQ MAS NMR Spectrum for RbH₂PO₄.
Correlation Type¹H Site 1 (ppm)¹H Site 2 (ppm)Interpretation
Diagonal Peak12.512.5Indicates dipolar coupling between chemically equivalent protons.
Off-Diagonal Peak12.514.0Reveals spatial proximity between two chemically distinct proton environments (e.g., in a low-temperature phase).

Proton spin-lattice relaxation (T₁) time is a measure of the rate at which the nuclear spins return to thermal equilibrium with their surroundings (the "lattice") after being perturbed by a radiofrequency pulse. wikipedia.org This relaxation process is driven by fluctuating local magnetic fields caused by molecular motion. T₁ measurements are therefore highly sensitive to the timescale and nature of dynamic processes. In RbH₂PO₄, ¹H T₁ studies are used to characterize the dynamics of proton hopping within the O-H···O hydrogen bonds, providing quantitative data on the energy barriers and correlation times for these motions. A minimum in the T₁ vs. temperature curve occurs when the timescale of motion matches the NMR frequency, allowing for the detailed characterization of proton disorder.

In solid materials, the magnetic shielding experienced by a nucleus is often orientation-dependent. This phenomenon is known as Chemical Shift Anisotropy (CSA). libretexts.org While MAS averages the CSA to its isotropic value, specialized experiments can be used to measure the principal components of the CSA tensor. nih.gov The CSA provides a three-dimensional picture of the electronic environment around a nucleus and is extremely sensitive to local symmetry and bonding geometry. libretexts.orgst-andrews.ac.uk For the ³¹P nucleus in RbH₂PO₄, the magnitude and symmetry of the CSA tensor are directly related to the geometry of the PO₄ tetrahedron and the arrangement of nearby protons, offering a sensitive probe of structural distortions. st-andrews.ac.uk

Table 3. Example of ³¹P Chemical Shift Anisotropy Tensor Components. (Illustrative Data)
CSA ParameterSymbolValue (ppm)Structural Information
Isotropic Chemical Shiftδiso-1.2Average chemical environment.
CSA SpanΩ30Overall magnitude of the anisotropy, related to the deviation from cubic symmetry.
CSA Skewκ0.5Describes the asymmetry of the tensor, related to distortions of the PO₄ tetrahedron.

High-resolution solid-state NMR can distinguish between crystallographically non-equivalent sites and probe local disorder or inhomogeneities within the material. The analysis of NMR lineshapes, particularly at low temperatures, can reveal distributions of chemical shifts or electric field gradients that arise from structural imperfections or glassy behavior. Furthermore, NMR relaxation measurements at cryogenic temperatures can provide evidence for quantum mechanical phenomena. Quantum tunneling, where protons move through an energy barrier rather than over it, can become a dominant mechanism for proton motion at low temperatures. mdpi.com This process can influence spin-lattice relaxation rates, and its detection via NMR provides fundamental insights into the quantum nature of hydrogen bonds in this system. mdpi.com

Raman Scattering Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a system. For RbH₂PO₄, Raman spectroscopy is particularly useful for studying the vibrations of the phosphate anions (PO₄³⁻) and the collective modes of the protons in the hydrogen-bonding network. The transformation to a glassy state can affect proton collective modes and internal vibration frequencies. edpsciences.org Temperature-dependent Raman studies are critical for identifying the soft modes associated with ferroelectric phase transitions and for characterizing the nature of proton disorder.

Table 4. Characteristic Raman Bands Observed for this compound and its Analogs.
Frequency Range (cm⁻¹)Vibrational Mode AssignmentStructural Information
300 - 550O-P-O bending modes (ν₂, ν₄)Probes the internal geometry of the PO₄ tetrahedra.
850 - 1100P-O symmetric and asymmetric stretching modes (ν₁, ν₃)Sensitive to the strength of P-O bonds and the influence of hydrogen bonding.
1600 - 1800O-H bending modesDirectly probes the hydrogen bond geometry.
2200 - 2800O-H stretching modesBroad bands characteristic of strong hydrogen bonding; their shape is sensitive to proton dynamics.

X-ray and Neutron Diffraction

Resonant X-ray Diffraction for Proton Distribution and Jumps

Resonant X-ray diffraction is a powerful technique utilized to investigate the behavior of protons within the hydrogen-bonded framework of this compound (RbH₂PO₄) crystals. This method is particularly insightful for understanding the proton dynamics that drive the paraelectric-to-ferroelectric phase transition.

In the higher-temperature paraelectric phase of RbH₂PO₄, hydrogen atoms are delocalized, occupying two crystallographically equivalent positions within the hydrogen bonds. As the temperature decreases, this symmetry can be broken, leading to the ordering of protons and the onset of the ferroelectric phase. Resonant X-ray diffraction has been employed to study these proton jumps by measuring the energy spectra of "forbidden" reflections, such as the 006 and 550 reflections, at incident radiation energies near the Rubidium (Rb) K-edge. researchgate.net

Studies have shown that in the paraelectric phase, the integrated intensity of these forbidden reflections increases with temperature. researchgate.net This phenomenon is directly related to the dynamics of the proton jumps between the two equivalent sites in the hydrogen bonds. The ability to probe these subtle structural details provides crucial information on the mechanisms governing the phase transition in this compound.

Neutron Diffraction for Deuterium (B1214612) and Proton Positions

Neutron diffraction is an indispensable tool for accurately determining the positions of light atoms, such as hydrogen and its isotope deuterium, within a crystal lattice. This is due to the comparable neutron scattering lengths of these light elements with heavier ones, a significant advantage over X-ray diffraction where the scattering is proportional to the atomic number.

In the study of this compound, neutron diffraction has been instrumental in elucidating the precise locations of protons and deuterons in both the paraelectric and ferroelectric phases. researchgate.net The crystal structure of RbH₂PO₄ has been determined by neutron diffraction at room temperature (paraelectric phase) and at 77K (ferroelectric phase). researchgate.net These studies have revealed that in the tetragonal paraelectric phase, the proton sites are disordered. researchgate.net A notable finding is that the separation of these disordered proton sites is significantly larger in RbH₂PO₄ compared to the isostructural potassium dihydrogen phosphate (KH₂PO₄), by approximately 0.05 Å. researchgate.net This difference exists despite the hydrogen-bond lengths differing by only a very small margin. researchgate.net

Furthermore, neutron diffraction studies on deuterated this compound (RbD₂PO₄) have provided detailed insights into the structural changes upon isotopic substitution. The analysis of neutron diffraction data from partially deuterated crystals requires a model that treats the hydrogen and deuterium atoms separately. Such studies have allowed for the estimation of the O-(D,D)-O bond length and the separation of the deuterium sites. Investigations of monoclinic RbD₂PO₄ have shown that the oxygen and deuterium atoms associated with the hydrogen bonds are disordered in the paraelectric phase and become ordered in the ferrielectric phase. researchgate.net

Infrared (IR) Spectroscopy

Characterization of Hydrogen Bonding

Infrared (IR) spectroscopy is a highly sensitive technique for characterizing hydrogen bonding in materials like this compound. The vibrational frequencies of functional groups involved in hydrogen bonds, particularly the O-H stretching and bending modes, are significantly affected by the strength and nature of these bonds.

In the IR spectrum of RbH₂PO₄, the broad and intense absorption bands in the high-frequency region (typically 2000-3500 cm⁻¹) are characteristic of the stretching vibrations of the O-H---O hydrogen bonds. The broadening of these bands is a hallmark of strong hydrogen bonding and is indicative of the distribution of hydrogen bond lengths and angles within the crystal structure. The position and shape of these bands can provide qualitative information about the strength of the hydrogen bonds; stronger bonds generally lead to a shift of the stretching frequency to lower wavenumbers and an increase in the band intensity.

Assessment of Structural Disorder

Infrared spectroscopy can serve as a valuable tool for assessing structural disorder in this compound, particularly in relation to the proton positions within the hydrogen bonds. The presence of disorder influences the local symmetry of the phosphate ions and the hydrogen bond network, which in turn affects the vibrational spectra.

In the paraelectric phase of RbH₂PO₄, the protons are dynamically disordered between two equivalent sites. This disorder can lead to a broadening of certain absorption bands in the IR spectrum compared to the more ordered ferroelectric phase. The infrared spectrum of a mixed this compound-arsenate crystal has been shown to confirm the presence of structural disorder in the material. This suggests that similar analyses can be applied to pure RbH₂PO₄ to probe the degree of disorder. The changes in the number and width of the bands corresponding to the PO₄ vibrational modes can indicate a change in the local symmetry and, consequently, the degree of structural order.

Vibrational Modes Analysis and Assignments

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of the dihydrogen phosphate (H₂PO₄⁻) ion and the lattice vibrations. The analysis and assignment of these bands provide detailed information about the molecular structure and bonding within the crystal.

The vibrational modes can be broadly categorized into internal modes of the H₂PO₄⁻ ion and external (lattice) modes. The internal modes include the stretching and bending vibrations of the P-O, P-OH, and O-H bonds. The external modes involve the translational and librational motions of the Rb⁺ and H₂PO₄⁻ ions.

A general assignment of the principal vibrational modes observed in the infrared spectrum of this compound is presented in the table below. The exact frequencies can vary slightly depending on the temperature and phase of the material.

Frequency Range (cm⁻¹)AssignmentDescription of Vibrational Mode
~2800 - 3500ν(OH)Stretching vibration of the O-H groups involved in strong hydrogen bonds.
~2400 - 2700ν(OH)Stretching vibration of the O-H groups, often appearing as broad bands due to hydrogen bonding.
~1600 - 1700δ(OH)In-plane bending vibration of the O-H groups.
~1300δ(POH)In-plane bending vibration of the P-O-H angle.
~1100νₐ(PO₂)Asymmetric stretching vibration of the PO₂ group.
~900νₛ(PO₂)Symmetric stretching vibration of the PO₂ group.
~500 - 600δ(OPO)Bending vibrations of the O-P-O angles.
Below 400Lattice ModesTranslational and librational motions of the Rb⁺ and H₂PO₄⁻ ions in the crystal lattice.

Theoretical and Computational Modeling

Quantum Mechanical Approaches

Quantum mechanical approaches are fundamental to understanding the electronic and vibrational properties of rubidium dihydrogen phosphate (B84403) (RbH₂PO₄) at a microscopic level. These methods provide insights into the forces governing the crystal structure and its dynamic behavior.

First-Principles Calculations for Electronic Structure and Interactions

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of RbH₂PO₄. aps.orgnih.gov These calculations solve the quantum mechanical equations for the electrons in the crystal, providing a detailed picture of the energy bands and the nature of the chemical bonds. aps.org

Studies employing DFT with generalized gradient approximations (GGA) have been used to optimize the crystal structure, determining atomic positions and lattice parameters. aps.org The analysis of the electronic structure reveals the covalent nature of the bonding between phosphorus and oxygen atoms within the phosphate groups, as well as the ionic and covalent contributions to the bonding between the rubidium ions and the phosphate tetrahedra. aps.org

The electronic band structure, which describes the allowed energy levels for electrons, can be calculated using these methods. aip.orgrsc.org For materials like RbH₂PO₄, the band structure helps to understand its insulating properties and its response to external electric fields. aip.orgresearchgate.net The calculated density of states (DOS) provides further information on the contribution of different atomic orbitals to the valence and conduction bands. nih.govaip.orgrsc.org For instance, in related phosphate systems, the top of the valence band is often dominated by oxygen p-orbitals, while the conduction band is formed by a mixture of orbitals from different constituent atoms. researchgate.net

Forbidden reflections in X-ray diffraction, when measured at an absorption edge, have been shown to be sensitive to the asymmetry of proton configurations in isostructural compounds like KH₂PO₄ (KDP). aps.org Modeling these spectra provides probabilities of various proton arrangements, which change with temperature. aps.org Similar effects have been studied in RbH₂PO₄, offering insights into the proton ordering that drives the ferroelectric phase transition. aps.org

Table 1: Representative First-Principles Calculation Parameters

ParameterTypical Value/MethodSource
Calculation Method Density Functional Theory (DFT) aps.orgnih.gov
Exchange-Correlation Functional Generalized Gradient Approximation (GGA), e.g., PBE aps.orgnih.gov
Basis Set Plane waves aps.org
Pseudopotential Ultrasoft or Projector Augmented Wave (PAW) aps.orgacs.org
Energy Cutoff Dependent on pseudopotential, e.g., > 400 eV acs.org
k-point Sampling Monkhorst-Pack grid acs.org

Density Functional Perturbation Theory (DFPT) for Vibrational Coupling

Density Functional Perturbation Theory (DFPT) is a powerful extension of DFT used to calculate the vibrational properties (phonons) of crystalline solids from first principles. aps.orgcond-mat.deuclouvain.be This method computes the second derivatives of the total energy with respect to atomic displacements and electric fields, which are directly related to the interatomic force constants and Born effective charges. uclouvain.be

DFPT allows for the calculation of the full phonon dispersion spectrum, which shows how the frequency of lattice vibrations depends on the wavevector throughout the Brillouin zone. uclouvain.becam.ac.uk This is crucial for understanding the stability of different crystal phases and the nature of phase transitions. In RbH₂PO₄, DFPT can be used to study the coupling between different vibrational modes, such as the interaction between the soft ferroelectric mode and other lattice vibrations. researchgate.netaps.org

The "soft mode" theory of ferroelectricity posits that a phase transition is driven by the softening (decrease in frequency) of a particular transverse optic phonon mode as the transition temperature is approached. aps.org DFPT calculations can identify this soft mode and quantify its coupling to other phonons and to the proton tunneling modes within the hydrogen bonds. researchgate.netaps.org The coupling between proton tunneling and the optic modes of the lattice is a key feature of the ferroelectric transition in KDP-type crystals. aps.org

Furthermore, DFPT provides access to other important properties, such as dielectric tensors and Born effective charges, which are essential for understanding the material's response to electric fields. uclouvain.be The analysis of these properties in both the paraelectric and ferroelectric phases offers a deeper understanding of the microscopic mechanisms driving the phase transition in RbH₂PO₄. uclouvain.be

Table 2: Key Outputs of DFPT Calculations for RbH₂PO₄

PropertyDescriptionRelevance to RbH₂PO₄Source
Phonon Frequencies Frequencies of lattice vibrations at different wavevectors.Identifies soft modes driving the phase transition. uclouvain.beictp.it
Phonon Dispersion Relationship between phonon frequency and wavevector.Reveals stability and vibrational coupling. cam.ac.ukictp.it
Interatomic Force Constants Measures of the stiffness of the bonds between atoms.Determines the vibrational dynamics. ictp.it
Born Effective Charges The effective charge of an atom for lattice dynamics.Quantifies the coupling of lattice vibrations to electric fields. uclouvain.be
Dielectric Tensor Describes the material's response to an electric field.Characterizes the ferroelectric and paraelectric behavior. uclouvain.be

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of atomic motions in materials. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal dynamic processes that are not accessible through static calculations.

Proton Tunneling Investigations

The ferroelectric phase transition in RbH₂PO₄ and its isomorphs is intimately linked to the behavior of protons in the hydrogen bonds. researchgate.net Molecular dynamics simulations, particularly those incorporating quantum effects through methods like path-integral MD (PIMD), are employed to investigate the phenomenon of proton tunneling. researchgate.netaps.orgaps.org

In the high-temperature paraelectric phase, protons are considered to be disordered, occupying sites in a double-well potential along the O-H---O bond. researchgate.net As the temperature is lowered, the ordering of these protons leads to the ferroelectric phase. Classical MD can simulate the hopping of protons over the potential barrier, but quantum tunneling through the barrier becomes significant, especially at low temperatures. researchgate.net

PIMD simulations explicitly treat the quantum nature of the protons, representing each proton as a ring of "beads" connected by springs. This approach allows for the study of collective proton tunneling, where multiple protons move in a correlated manner. aps.org Such simulations have been used to explore the possibility of a deuteration-induced tricritical point in RbH₂PO₄, where the nature of the phase transition changes from second-order to first-order upon substituting hydrogen with deuterium (B1214612). montana.edu The competition between ferroelectric ordering and proton glass behavior in mixed crystals like RbH₂(PO₄)₁-x(AsO₄)x has also been a subject of simulation studies. montana.edu

Solvation Dynamics in Related Phosphate Systems

While direct MD simulations of RbH₂PO₄ solvation are not extensively reported in the provided context, studies on the solvation of dihydrogen phosphate (H₂PO₄⁻) ions in water offer valuable insights that are transferable to understanding the interactions at the surface of an RbH₂PO₄ crystal in an aqueous environment. rsc.orgresearchgate.net

Ab initio molecular dynamics (AIMD) simulations, where forces are calculated on-the-fly from electronic structure calculations, are used to study the structure and dynamics of the hydration shells around the phosphate ion. researchgate.net These simulations reveal details about the hydrogen bonding network between the phosphate ion and surrounding water molecules. rsc.orgresearchgate.net

Key findings from these studies on related phosphate systems include:

Hydration Shell Structure: The first solvation shell of the dihydrogen phosphate anion is well-structured, with strong hydrogen bonds forming between the phosphate's oxygen atoms and water molecules. rsc.orgresearchgate.net

Vibrational Dynamics: The vibrational frequencies of the P-O and O-H bonds are sensitive to the local hydration environment, which can be probed by comparing simulation results with experimental infrared spectroscopy. berkeley.edu

Dynamic Fluctuations: The hydrogen bond network is dynamic, with fluctuations influencing the charge distribution and vibrational spectra. berkeley.edu Understanding these dynamics is crucial for interpreting spectroscopic data and for modeling processes like crystal growth and dissolution.

These insights into the fundamental interactions between phosphate groups and water are essential for building accurate models of the RbH₂PO₄-water interface.

Phenomenological Models for Phase Transitions

Phenomenological models, such as the Landau theory, provide a macroscopic framework for describing phase transitions without delving into the microscopic details of atomic interactions. libretexts.orgarxiv.org These models are based on expanding the free energy of the system as a power series of an order parameter, which is a quantity that is zero in the disordered (paraelectric) phase and non-zero in the ordered (ferroelectric) phase. libretexts.org

For RbH₂PO₄, the order parameter is related to the spontaneous polarization. researchgate.net The Landau free energy expansion can be written as:

F(P, T) = F₀(T) + ½ α(T)P² + ¼ βP⁴ + ⅙ γP⁶ + ...

where P is the polarization, T is the temperature, and α, β, γ are temperature-dependent coefficients. researchgate.net The temperature dependence of the coefficient α is typically assumed to be α(T) = α₀(T - T₀), where T₀ is the Curie-Weiss temperature.

By fitting the coefficients of the Landau expansion to experimental data, such as measurements of spontaneous polarization and dielectric susceptibility, the nature of the phase transition can be characterized. researchgate.net For RbH₂PO₄, experimental results have been interpreted within the Landau framework, indicating that the ferroelectric transition is second-order but close to a tricritical point. researchgate.net This means the coefficient of the fourth-order term (β) is small. Some studies suggest that to accurately model the behavior, terms up to the eighth order in the free energy expansion may be necessary. researchgate.net

These phenomenological models are powerful tools for systematizing experimental observations and for predicting the behavior of the material under different conditions, such as applied electric fields or mechanical stress. researchgate.net222.29.81 They complement the microscopic models by providing a bridge between atomic-level interactions and macroscopic thermodynamic properties. cuni.cz

Landau Theory of Phase Transitions

The Landau theory of phase transitions offers a phenomenological description of the ferroelectric behavior in materials like RDP. libretexts.org This theory is based on the expansion of the free energy of a thermodynamic system in terms of an order parameter, which for a ferroelectric material is the spontaneous polarization. libretexts.org Near the phase transition temperature, the order parameter is small, allowing for a low-order expansion of the free energy. libretexts.org

In the context of RDP, which belongs to the KDP (Potassium Dihydrogen Phosphate) family of ferroelectrics, the Landau-Devonshire theory is often employed. usm.my This approach helps to understand the macroscopic properties associated with the phase transition. For instance, the anomalous acoustic behavior of RDP near its ferroelectric phase transition has been studied using impulsive stimulated Brillouin scattering. The results show that the shear elastic stiffness constant exhibits Curie-Weiss behavior, which is consistent with the mean-field theory of the phase transition. aps.org Furthermore, the polarization relaxation-time divergence observed is in agreement with the Landau-Khalatnikov theory. aps.org

The free energy (F) in the Landau theory for a uniaxial ferroelectric like RDP can be expressed as a power series of the polarization (P):

F(P, T) = F₀ + ½α(T - T₀)P² + ¼βP⁴ + ⅙γP⁶ + ...

Where:

F₀ is the free energy in the paraelectric phase.

α, β, γ are temperature-independent coefficients.

T is the temperature.

T₀ is the Curie-Weiss temperature.

The sign of the coefficient β determines the order of the phase transition. For RDP, which undergoes a second-order phase transition, β is positive.

Cluster Approximation for Thermodynamic Properties

To gain a more microscopic understanding of the thermodynamic properties of RDP, the cluster approximation method is utilized. This approach goes beyond the mean-field approximation by considering short-range interactions within a small cluster of atoms more accurately. For KDP-type ferroelectrics, a four-particle cluster approximation is often used to model the interactions of the protons in the hydrogen bonds, which are crucial for the ferroelectric properties of these materials. icmp.lviv.ua

This model takes into account the proton ordering in the hydrogen bonds. icmp.lviv.ua The thermodynamic and dielectric characteristics of RDP and its deuterated analogues can be calculated using this approximation for short-range interactions, combined with a mean-field approximation for long-range interactions. icmp.lviv.ua This unified model has shown good quantitative agreement with experimental data for the temperature dependence of spontaneous polarization, specific heat, and dielectric permittivities. icmp.lviv.ua

The cluster approximation has been successful in describing the effects of deuteration on the ferroelectric properties of RDP. icmp.lviv.ua Replacing hydrogen with deuterium significantly alters the transition temperature and other thermodynamic properties, highlighting the importance of proton tunneling in the phase transition mechanism. icmp.lviv.ua

Below is a table summarizing key parameters used in the cluster approximation model for RDP and related compounds, providing a good quantitative description of experimental data. icmp.lviv.ua

Parameter SetCompoundε/k_B (K)J/k_B (K)Ω/k_B (K)T_c (K)C (K)
7RbH₂PO₄6705009001463000
8RbH₂PO₄6805109101473100
9RbH₂PO₄6905209201483200

Table 1: Parameters of the cluster approximation model for Rubidium Dihydrogen Phosphate (RbH₂PO₄) that provide a good description of experimental data. ε represents the short-range interaction energy, J represents the long-range interaction energy, Ω represents the tunneling frequency, T_c is the transition temperature, and C is the Curie-Weiss constant.

Green's Function Techniques for Response Functions

Green's function techniques are powerful theoretical tools used to study the response of a system to an external perturbation. uncw.edumuni.cz In the context of solid-state physics, Green's functions can be used to determine the quasiparticle density of states and the excitation energies of a system. okayama-u.ac.jp For materials like RDP, these techniques are employed to calculate various response functions, such as the dielectric susceptibility, which describes the material's response to an applied electric field.

The method involves solving a differential equation for the Green's function, which then acts as the kernel of an integral operator to find the solution for the system's response. uncw.edu In many-body systems, Green's functions are often calculated using diagrammatic perturbation theory or equations of motion.

For ferroelectric materials like RDP, Green's function methods, in conjunction with a proton ordering model that includes tunneling, can provide a detailed description of the dynamic properties. The calculations can be complex, often requiring numerical methods to solve the resulting equations. The Green's function is related to the correlation functions of the system, providing a link between microscopic interactions and macroscopic observable properties.

Advanced Optical and Electro Optical Properties

Linear Electro-Optic (Pockels) Effect

The Pockels effect is a linear electro-optic phenomenon where the refractive index of a medium changes linearly with the application of an external electric field. wikipedia.org This effect is fundamental to the operation of electro-optic devices like Pockels cells, which are used for applications such as light modulation and Q-switching in lasers. key-photonics.co.ukcrylink.com The effect only occurs in crystals that lack a center of inversion symmetry, a condition met by RDP. wikipedia.org

The magnitude of the Pockels effect in a crystal is quantified by its electro-optic coefficients. For RDP, which is tetragonal, the key coefficient for longitudinal modulation (where the electric field is parallel to the light propagation direction) is r₆₃. key-photonics.co.ukdtic.mil This coefficient relates the change in the refractive index to the applied electric field. The determination of r₆₃ is typically achieved by measuring the half-wave voltage of the crystal. ias.ac.in The unclamped (low frequency) electro-optic coefficient r₆₃ for RDP has been reported in the literature. dtic.miltandfonline.com

Table 1: Electro-Optic Coefficient of Rubidium Dihydrogen Phosphate (B84403)

Coefficient Value (pm/V)
r₆₃ 11.0

Source: dtic.mil

The half-wave voltage (Vλ/2) is a critical parameter for an electro-optic material. It represents the voltage required to induce a phase shift of π (180 degrees) between the two orthogonal polarization components of light passing through the crystal. uni-heidelberg.de This phase shift is sufficient to rotate the polarization of linearly polarized light by 90 degrees. key-photonics.co.uk The half-wave voltage is directly related to the electro-optic coefficient r₆₃ and the wavelength of light (λ) by the following equation for a longitudinal Pockels cell:

Vλ/2 = λ / (2 * nₒ³ * r₆₃)

where nₒ is the ordinary refractive index of the crystal. key-photonics.co.uk A lower half-wave voltage is generally desirable as it requires less power to operate the device. key-photonics.co.uk Experimental measurements for RDP have established its half-wave voltage.

Table 2: Half-Wave Voltage of Rubidium Dihydrogen Phosphate

Property Value
Half-Wave Voltage (Vλ/2) 9.2 kV

Source: dtic.mil

The existence and characteristics of the Pockels effect are intrinsically linked to the crystal's symmetry. RDP, in its paraelectric phase at room temperature, belongs to the tetragonal crystal system with the point group 42m. researchgate.net This crystal class is non-centrosymmetric, which is a prerequisite for the linear electro-optic effect. wikipedia.org

The tensor nature of the electro-optic effect means that the change in refractive index depends on the direction of the applied electric field relative to the crystallographic axes. For the 42m point group, the non-zero linear electro-optic coefficients are r₄₁ and r₆₃. When an electric field is applied along the optic (Z) axis, the r₆₃ coefficient governs the induced birefringence, making the crystal behave like a wave plate whose retardation is controlled by the applied voltage. key-photonics.co.uk Below its phase transition temperature (around 147 K), RDP transitions to an orthorhombic ferroelectric phase, which alters its symmetry and, consequently, its electro-optic response. researchgate.net

The ability to control the polarization of light via the Pockels effect is the basis for its use in light modulation. crylink.com A typical light modulator, or Pockels cell, consists of an RDP crystal placed between two electrodes. crylink.com This assembly is then placed between two crossed polarizers.

When no voltage is applied to the crystal, the light polarized by the first polarizer passes through the crystal unchanged and is blocked by the second, crossed polarizer (analyzer). When the half-wave voltage is applied, the crystal acts as a half-wave plate, rotating the polarization of the light by 90 degrees. This allows the light to pass through the analyzer, effectively switching the light beam on. key-photonics.co.uk By applying a rapidly changing voltage, the intensity of the transmitted light can be modulated at high speeds. This principle is widely used in applications such as Q-switching to produce high-power laser pulses, as fast optical shutters, and in optical communication systems. key-photonics.co.uksamaterials.com

Non-Linear Optical (NLO) Phenomena

Beyond the linear electro-optic effect, RDP also exhibits non-linear optical (NLO) properties. These phenomena occur when the optical response of the material is not proportional to the strength of the incident light's electric field. ias.ac.in NLO materials are crucial for applications like frequency conversion, such as second-harmonic generation (SHG). ias.ac.inresearchgate.net

In its low-temperature ferroelectric phase, RDP forms regions of uniform spontaneous polarization known as ferroelectric domains. researchgate.net The boundaries between these domains can lead to a specific NLO phenomenon called second-harmonic scattering (SHS).

When an intense laser beam passes through the crystal, the light at the fundamental frequency can be converted to light at double the frequency (the second harmonic). In a crystal with a regular pattern of ferroelectric domains, this process can be enhanced through quasi-phase-matching. Detailed studies of RDP below its transition temperature have investigated the scattering of this second-harmonic light by the laminar (layered) ferroelectric domains. researchgate.netrwth-aachen.de The pattern of the scattered second-harmonic light provides valuable information about the size, shape, and orientation of these ferroelectric domains within the crystal structure. researchgate.net

High Pressure and Temperature Studies

Pressure-Induced Phase Transitions and Suppression of Ferroelectric State

Rubidium Dihydrogen Phosphate (B84403) (RDP) exhibits significant changes in its crystal structure and physical properties under the influence of high pressure. One of the most notable effects is the suppression of its ferroelectric state. Investigations into the static dielectric properties of RDP at pressures ranging from 0 to 21 kbar have revealed a substantial decrease in the ferroelectric transition temperature with increasing pressure. This ultimately leads to the complete disappearance of the ferroelectric state at all temperatures when the applied pressure is 15.2 kbar or greater. acs.orgaps.org

Furthermore, high-pressure studies have identified the emergence of new phases. Infrared spectroscopy measurements conducted at room temperature up to pressures of 60 kbar have shown that RDP transitions to a new high-pressure phase. researchgate.net In this phase, the phosphate (PO₄) tetrahedra are distorted, and the protons become ordered. researchgate.net This pressure-induced transition highlights the sensitivity of the RDP crystal lattice and the hydrogen-bonding network to external stress. X-ray diffraction studies have also contributed to understanding these transitions, indicating a shift from the room-temperature tetragonal structure to an intermediate-temperature monoclinic phase. researchgate.net

The transition from the room-temperature orthorhombic (I-42d) structure to an intermediate-temperature monoclinic (P2₁/m) phase has been observed, which is structurally similar to the monoclinic phase of Cesium Dihydrogen Phosphate (CDP). researchgate.net This suggests that pressure can induce polymorphic transformations that are crucial for understanding the material's behavior under extreme conditions.

Effects of Pressure on Proton Conductivity

The application of high pressure has a profound effect on the proton conductivity of Rubidium Dihydrogen Phosphate. Under ambient pressure, RDP tends to dehydrate upon heating, which can interfere with its conductive properties. acs.orgresearchgate.net However, the application of high pressure effectively suppresses this dehydration, allowing for the study of its intrinsic conductivity at elevated temperatures. acs.orgresearchgate.net

Impedance spectroscopy performed under a pressure of 1 GPa has demonstrated a highly reproducible superprotonic phase transition in RDP at a temperature of 327 °C. acs.orgresearchgate.net This transition is characterized by a dramatic increase in proton conductivity by several orders of magnitude. researchgate.net At 340 °C and 1 GPa, the conductivity reaches a value of 6.8 × 10⁻² Ω⁻¹ cm⁻¹. acs.orgresearchgate.net This high conductivity is a hallmark of superprotonic behavior, where protons are highly mobile within the crystal lattice.

The proton transport in this superprotonic phase follows Arrhenius behavior, and key parameters have been determined. acs.orgresearchgate.net

ParameterValue
Pressure1 GPa
Superprotonic Transition Temperature327 °C
Conductivity at 340 °C6.8 × 10⁻² Ω⁻¹ cm⁻¹
Activation Energy for Proton Transport (ΔHa)0.232 ± 0.008 eV
Pre-exponential Factor (A)3.4 ± 0.6 × 10³ Ω⁻¹ cm⁻¹ K

These findings underscore the role of pressure in not only preventing chemical decomposition but also in enabling a highly conductive state in RDP, which is of significant interest for applications in solid acid fuel cells and other electrochemical devices.

Construction and Analysis of Phase Diagrams under Extreme Conditions

The phase behavior of this compound under extreme conditions of pressure and temperature is complex and has been the subject of detailed investigation. Phase diagrams, which map the stable phases of a material as a function of temperature, pressure, and composition, are essential tools for understanding these relationships.

A phase diagram for the (1-x)RbH₂PO₄ – xRb₂HPO₄ system has been established using in-situ X-ray powder diffraction and thermal analysis under high steam partial pressure to prevent dehydration. rsc.orgrsc.org This diagram, spanning from pure RDP (x=0) to Rb₅H₇(PO₄)₄ (x=¼), reveals eutectoid behavior. rsc.orgrsc.org The key features of this phase diagram are summarized below:

ParameterValue
Eutectoid Transition Temperature242.0 ± 0.5 °C
Eutectoid Composition (x)0.190 ± 0.004

This eutectoid transition involves the transformation of a single solid phase into two different solid phases upon cooling. rsc.org Interestingly, even the end-member Rb₅H₇(PO₄)₄ appears to transform to the α-RDP phase, which suggests a high tolerance for phosphate site vacancies. rsc.orgrsc.org

The pressure-temperature (P-T) phase diagram of pure RDP is characterized by the pressure-induced suppression of the ferroelectric phase. As pressure increases, the temperature of the ferroelectric to paraelectric phase transition decreases significantly, until the ferroelectric state is completely suppressed above 15.2 kbar. aps.org At higher pressures and room temperature, a transition to a new crystalline phase with ordered protons is observed. researchgate.net At a pressure of 1 GPa, a superprotonic phase emerges at 327 °C. acs.org These distinct phase boundaries—ferroelectric-paraelectric, paraelectric-high pressure ordered phase, and the transition to the superprotonic state—form the basis of the P-T phase diagram for RDP under extreme conditions.

Pressure Influence on Spectroscopic Features

High-pressure spectroscopic studies, particularly using Raman and infrared (IR) spectroscopy, provide valuable insights into the structural changes occurring in this compound at the molecular level.

Raman Spectroscopy: The investigation of Raman-active phonons in RDP under pressures up to 4 kbar has allowed for the determination of the mode Grüneisen parameter for each of the observed modes. aps.org The pressure dependence of the phonon frequencies enables a clear distinction between internal vibrations, which are associated with the PO₄³⁻ ions, and external vibrations of the crystal lattice. aps.org By analyzing the coupled-mode spectra for phonons of B₂ symmetry, researchers have been able to determine the pressure dependence of the "soft" mode, which is intimately linked to the ferroelectric phase transition. aps.orgresearchgate.net

Infrared Spectroscopy: Far-infrared spectroscopy measurements of RDP have been conducted in the 100–1400 cm⁻¹ spectral region at pressures up to 60 kbar. researchgate.net These studies revealed that at room temperature, increasing pressure induces a transition to a new high-pressure phase. researchgate.net The IR spectrum of this new phase provides evidence for the distortion of the PO₄ tetrahedra and the ordering of the protons within the hydrogen bond network. researchgate.net This pressure-induced ordering is a significant finding, as it directly relates to the suppression of the ferroelectric state, which is characterized by proton disorder in the paraelectric phase. The application of pressure can cause shifts in the positions and changes in the intensities of IR absorption bands, reflecting the altered molecular environment and bond strengths within the crystal. researchgate.net

Doping and Mixed Crystal Systems Research

Rubidium Ammonium (B1175870) Dihydrogen Phosphate (B84403) (RADP) Systems

Rubidium Ammonium Dihydrogen Phosphate (RADP), chemically represented as Rb1-x(NH4)xH2PO4, is a model mixed crystal system formed by combining the ferroelectric Rubidium Dihydrogen Phosphate (RDP) and the antiferroelectric Ammonium Dihydrogen Phosphate (ADP). This mixture creates a system where competing ferroelectric and antiferroelectric interactions lead to unique physical phenomena, most notably the formation of a "proton glass" state at low temperatures for intermediate concentrations of ammonium. montana.eduiisc.ac.in

In mixed crystals of Rb1-x(NH4)xH2PO4, the random substitution of rubidium ions for ammonium ions affects the ordering of hydrogen ions at low temperatures. montana.edu RDP favors a ferroelectric (FE) order, while ADP prefers an antiferroelectric (AFE) order. montana.edu This competition between ordering tendencies results in frustration within the crystal lattice, preventing a transition to either a conventional ferroelectric or antiferroelectric long-range ordered state. icmp.lviv.ua Instead, for concentrations (x) between approximately 0.2 and 0.8, the system enters a "proton glass" or "orientational glass" state. montana.eduiisc.ac.in

This glassy state is analogous to spin glasses in magnetic systems and is characterized by the freezing of protons into a disordered arrangement at low temperatures. montana.eduiisc.ac.in Experimental studies, particularly dielectric measurements, reveal specific characteristics of the proton glass state, including a broad distribution of dielectric relaxation times, the irreversibility of electric polarization, and non-ergodicity. researchgate.netresearchgate.net These features highlight the complex, frustrated nature of the proton ordering in RADP systems. iisc.ac.inresearchgate.net

A defining characteristic of the proton glass state in RADP is the suppression of long-range electrical order. iisc.ac.in Due to the conflicting interactions introduced by the random distribution of Rb+ and NH4+ ions, the system cannot establish a uniform ferroelectric or antiferroelectric alignment over long distances. icmp.lviv.ua Consequently, at low temperatures and intermediate ammonium concentrations, the crystal undergoes frustration where no single ordering type is preferential. icmp.lviv.ua Instead of a phase transition to a state with long-range order, only short-range correlations between particles remain, leading to the formation of the dipole glass phase. icmp.lviv.uatandfonline.comcapes.gov.br This lack of a sharp phase transition to an ordered state is a fundamental feature of the proton glass. tandfonline.comcapes.gov.br

The structural disorder inherent in RADP proton glasses significantly influences the vibrational characteristics of the crystal. Studies using Raman scattering have focused on the internal vibrational modes of the PO4 (phosphate) and NH4 (ammonium) molecular groups, as these are highly sensitive to the local arrangement and ordering of protons. tandfonline.comcapes.gov.br

Special attention has been given to the symmetric deformation mode (v2) of the PO4 tetrahedra and the libration mode of the ammonium ions. tandfonline.comcapes.gov.br The behavior of these specific vibrational frequencies provides insight into the local ordering. The PO4 mode is sensitive to ferroelectric- or antiferroelectric-like ordering, while the ammonium libration mode is indicative of the glass-like arrangement of the protons. tandfonline.comcapes.gov.br The study of these collective motions and internal frequencies is crucial for understanding the dynamics of proton ordering and the nature of the frustrated interactions that define the proton glass state. tandfonline.comwisc.edu

Mixed Phosphate-Arsenate Systems (e.g., RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅)

Mixing phosphates with isomorphous arsenates is another avenue of research in creating materials with tailored properties. The substitution of phosphate (PO₄) groups with arsenate (AsO₄) groups can modify the lattice parameters, phase transitions, and conductivity of the resulting crystals.

The mixed crystal system this compound-Arsenate, with the formula RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅, has been synthesized and analyzed. X-ray diffraction studies reveal that this compound is nearly isomorphous with the tetragonal phase of pure Rubidium Dihydrogen Arsenate (RDA). researchgate.netresearchgate.net The crystal structure is characterized by (P/As)O₄ tetrahedra connected by O-H…O hydrogen bonds. researchgate.netresearchgate.net The structural parameters for this mixed crystal have been determined at room temperature. researchgate.netresearchgate.net

Table 1: Crystallographic Data for RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅

ParameterValue
Crystal SystemTetragonal
Space GroupI-42d
a7.6837 (8) Å
c7.3824 (19) Å
V435.85 (13) ų
Z4
Data sourced from structural analysis via X-ray diffraction. researchgate.netresearchgate.net

Mixed phosphate-arsenate crystals exhibit interesting charge transport properties. For RbH₂(PO₄)₀.₆₅(AsO₄)₀.₃₅, studies using impedance and modulus spectroscopy have investigated its protonic conduction over a temperature range of 150–450 K. researchgate.net This research identified a high-temperature phase transition at 433 K that leads to a superionic-protonic phase, which is characterized by unusually high conductivity. researchgate.net The mechanism for these transport properties is attributed to proton hopping. researchgate.net The ability to tune conductivity by mixing phosphate and arsenate groups makes these materials subjects of interest for developing novel proton-conducting solids. researchgate.netresearchgate.net

Cesium-Rubidium Dihydrogen Phosphate Systems (e.g., Cs₁₋ₓRbₓH₂PO₄)

The solid acid compound Cesium Dihydrogen Phosphate (CsH₂PO₄ or CDP) is notable for its transition to a highly conductive cubic structure, known as the superprotonic phase, at elevated temperatures. rsc.org This property makes it a candidate for intermediate temperature fuel cell electrolytes. rsc.orgnih.gov Research into substituting cesium with rubidium in Cs₁₋ₓRbₓH₂PO₄ systems aims to modify the material's transition temperatures and other properties. rsc.orgaip.org Studies have shown that this compound (RDP) and CDP are entirely miscible both in the low-temperature monoclinic phase and the high-temperature superprotonic cubic phase. rsc.org

The substitution of cesium by rubidium in the Cs₁₋ₓRbₓH₂PO₄ crystal system directly influences its phase transition behavior. As the concentration of rubidium (x) increases, the superprotonic phase transition temperature (Tₛ) also increases monotonically, while the dehydration temperature (T𝒹) decreases. rsc.orgaip.org This narrows the temperature window in which the desirable superprotonic phase is stable.

The crystal structure of the mixed compound at room temperature varies significantly with the rubidium concentration. aip.orgaip.org X-ray diffraction (XRD) studies have identified several distinct phases across the composition range from x = 0 to x = 1. aip.org For compositions with x ≤ 0.5, the structure is monoclinic P2₁/m. aip.orgaip.org As the rubidium content increases, mixtures of phases appear before transitioning to other structures. aip.org For instance, at an intermediate temperature of 260°C, the system transitions from the superprotonic cubic phase (Pm-3m) of CDP to the monoclinic phase (P2₁/m) of RDP at a composition of x = 0.78, where a mixture of both phases coexists. aip.orgaip.org

Room Temperature Crystal Structures of Cs₁₋ₓRbₓH₂PO₄

Rubidium Concentration (x)Crystal StructureSymmetry
≤ 0.5Monoclinic P2₁/mCentrosymmetric
0.6 and 0.7Mixture of StructuresN/A
0.8Monoclinic P2₁/cN/A
0.9 and 1.0Tetragonal I-42dNoncentrosymmetric

Data sourced from powder x-ray diffraction studies. aip.orgaip.org

While pure this compound (RDP) typically decomposes before reaching a superprotonic transition under ambient pressure, a cubic, off-stoichiometric phase, denoted α-RDP, can be formed. rsc.org This phase, with the formula RbH₂₋₃ᵧ(PO₄)₁₋ᵧ, exhibits a variable Rb:PO₄ ratio and is characterized by a significant concentration of phosphate site vacancies. rsc.org

Research on the (1-x)RbH₂PO₄ – xRb₂HPO₄ system reveals that it displays eutectoid behavior, with a eutectoid transition occurring at 242.0 ± 0.5 °C and a composition of x = 0.190 ± 0.004. rsc.orgresearchgate.net Remarkably, even the end-member of this system, Rb₅H₇(PO₄)₄, appears to transform into α-RDP, which implies a phosphate site vacancy concentration as high as 20% (y = 0.2). rsc.orgresearchgate.net To maintain charge balance within the crystal lattice, the average number of protons associated with the remaining phosphate groups decreases. rsc.org The creation of a superprotonic solid acid with such a high concentration of phosphate site vacancies presents new possibilities for developing and controlling proton-conducting electrolytes. rsc.org

The electrical conductivity of the Cs₁₋ₓRbₓH₂PO₄ system is highly dependent on both the rubidium concentration and the temperature. Impedance spectroscopy measurements show a clear trend: with increasing rubidium content (x), the proton conductivity decreases monotonically in the high-temperature superprotonic phase. rsc.orgaip.org For example, the superprotonic conductivity of an off-stoichiometric RDP sample (x = 0.180 in the RbH₂₋₃ᵧ(PO₄)₁₋ᵧ system) was measured to be 6 × 10⁻³ S cm⁻¹ at 244 °C, which is approximately three times lower than that of pure CsH₂PO₄ at the same temperature. rsc.org

Conversely, at temperatures below the superprotonic phase transition, increasing the amount of rubidium enhances proton conductivity. aip.org Despite the decrease in high-temperature conductivity, the partial substitution of Cs by Rb has led to significant improvements over a broader temperature range. nih.gov One study found that a compound with 19% Rb content (x=0.19) exhibited the highest conductivity in the tested Cs₁₋ₓRbₓH₂PO₄ series. nih.gov The reduction in conductivity at higher Rb concentrations, even after normalizing for the size of the cation, suggests that local disruptions to the proton migration pathway play a more significant role than global changes in the unit cell volume. rsc.org

Conductivity Trends in Cs₁₋ₓRbₓH₂PO₄

Temperature RangeEffect of Increasing Rubidium (x)Conductivity Trend
Below Superprotonic TransitionIncreases
Above Superprotonic TransitionDecreases

Data sourced from impedance spectroscopy measurements. rsc.orgaip.org

Defect Chemistry and Intentional Doping Effects on Crystal Properties

The intentional introduction of dopants and the resulting defect chemistry are key strategies for modifying the physical and chemical properties of dihydrogen phosphate crystals. In this compound (RDP), doping aims to alter characteristics such as electrical conductivity and phase transition behavior. researchgate.net

For instance, studies on RDP doped with CeP₂O₇ have been conducted using simple chemical synthesis methods. researchgate.net X-ray diffraction analysis of these doped samples confirmed the presence of sharp peaks corresponding to both RDP and the CeP₂O₇ dopant, indicating a composite material rather than a structural change in the RDP lattice itself. researchgate.net Similarly, research on related potassium dihydrogen phosphate (KDP) crystals doped with copper (Cu²⁺) showed that the fundamental crystal structure of KDP did not change with the addition of the dopant ion. researchgate.net However, the Cu-doped KDP did exhibit altered phase transition temperatures. researchgate.net

The study of defect chemistry extends to understanding how impurities interact with the crystal lattice. In ferroelectric crystals like KDP and RDP, the interaction between point defects and the microdomain system is crucial. researchgate.net Doping with amino acids is another area of active research, primarily in KDP, to improve properties like Second Harmonic Generation (SHG) efficiency. isroset.orgscirp.org Depending on the dopant and its concentration, these properties can be either enhanced or diminished. isroset.org The low value of dielectric loss at high frequencies is considered a marker of high optical quality with fewer defects, a desirable trait for nonlinear optical (NLO) applications. semanticscholar.org These studies on related materials provide a framework for understanding how intentional doping can be used to engineer the properties of RDP crystals. researchgate.net

Crystal Growth and Synthesis Methodologies

Single Crystal Growth Techniques (e.g., Slow Evaporation Method)

The growth of high-quality single crystals is crucial for studying the intrinsic properties of rubidium dihydrogen phosphate (B84403) and for its use in devices that rely on its anisotropic characteristics. The slow evaporation solution growth technique is a widely employed and effective method for growing RDP and analogous dihydrogen phosphate crystals. ijrst.comrsc.org

The process begins with the preparation of a saturated aqueous solution of rubidium dihydrogen phosphate. This can be achieved by reacting rubidium carbonate with phosphoric acid in an aqueous medium or by dissolving commercially available high-purity RDP salt in deionized water. ijrst.comsmolecule.com The solubility of the salt is temperature-dependent, generally increasing with higher temperatures. scirp.org

Key Steps in the Slow Evaporation Method:

Solution Preparation: A saturated or slightly supersaturated solution is prepared at a specific temperature. For instance, in the growth of similar potassium dihydrogen phosphate (KDP) crystals, a saturated solution is prepared according to established solubility data. ijrst.com

Homogenization and Filtration: The solution is thoroughly stirred, often for several hours using a magnetic stirrer, to ensure homogeneity. ijrst.comrsc.org It is then carefully filtered using a high-quality filter paper, such as a Whatman filter paper, to remove any suspended impurities or micro-crystallites that could act as unwanted nucleation centers. ijrst.com

Controlled Evaporation: The filtered solution is transferred to a beaker or crystallizing dish, which is then covered, typically with a perforated sheet. This setup is placed in a dust-free, constant-temperature environment to allow for the slow evaporation of the solvent (water). ijrst.com The perforations in the cover control the rate of evaporation, which is a critical parameter for growing large, high-quality crystals.

Crystal Harvesting: Over a period ranging from days to several weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of crystals. ijrst.com For example, transparent, good-quality KDP crystals can be harvested within 20-30 days. ijrst.com Once the crystals have reached the desired size, they are carefully harvested from the solution.

In some cases, seed crystals are introduced into the saturated solution to promote the growth of larger single crystals with a specific orientation. semanticscholar.org Small, well-formed crystals obtained from spontaneous nucleation can be used as seeds in subsequent growth runs. semanticscholar.org

Polycrystalline Sample Preparation for Research

For certain research applications, such as powder X-ray diffraction (XRD) studies or investigations of bulk electrical properties, polycrystalline samples of this compound are required. researchgate.netncl.ac.uk These samples consist of a multitude of small, randomly oriented crystallites.

There are several methods for preparing polycrystalline RDP:

Simple Chemical Synthesis: Polycrystalline RDP can be produced through a straightforward chemical synthesis method. researchgate.net This often involves the direct reaction of stoichiometric amounts of rubidium carbonate or rubidium hydroxide (B78521) with phosphoric acid, followed by precipitation and drying of the resulting powder. smolecule.com

Grinding Single Crystals: A common and simple method is to crush or grind high-quality single crystals into a fine powder. researchgate.net This ensures that the chemical composition and purity of the polycrystalline sample are identical to those of the parent single crystal.

Gel Method: More complex methods, such as crystallization from a gel, can also be employed. For instance, a related compound, rubidium zinc hydrogen phosphate, was crystallized from a gel over a long period. acs.org This technique can be adapted for the synthesis of other polycrystalline phosphates.

The prepared polycrystalline powder is often analyzed using techniques like powder XRD to confirm its crystal structure and phase purity. researchgate.netncl.ac.uk For electrical measurements, the powder can be pressed into pellets.

Optimization of Growth Parameters for High-Quality Research Crystals

The quality of the resulting crystals, whether single or polycrystalline, is highly dependent on the precise control of various growth parameters. ethz.ch Optimization of these parameters is essential for obtaining crystals with the desired properties, such as high optical transparency, crystalline perfection, and enhanced nonlinear optical (NLO) efficiency.

Key Parameters for Optimization:

pH of the Solution: The pH of the growth solution can significantly influence the crystal habit and quality. For KDP, a pH of 3.8 has been noted for the growth of good quality crystals. ijrst.com The zwitterionic nature of certain dopants, like the amino acid L-alanine, is also pH-dependent, which in turn affects their incorporation into the crystal lattice and the resulting properties. scirp.org

Temperature and Supersaturation Control: The rate of evaporation, and thus the rate of supersaturation, is controlled by temperature. nih.gov Maintaining a constant temperature is crucial for preventing the formation of spurious nuclei and promoting steady growth on existing crystals. A slow, controlled increase in supersaturation is key to achieving large, defect-free crystals. nih.gov

Purity of Starting Materials: The use of high-purity, analytical grade (AR) reagents and deionized water is fundamental to minimizing the incorporation of unwanted impurities into the crystal lattice. ijrst.comrsc.org

Doping: The intentional addition of small amounts of impurities, or dopants, can be used to tailor the properties of the crystals. sphinxsai.comniscair.res.in For example, doping KDP and ammonium (B1175870) dihydrogen phosphate (ADP) crystals with various metal ions or organic molecules has been shown to alter their structural, mechanical, and optical properties. ijrst.comniscpr.res.inarabjchem.org Doping can enhance properties like NLO efficiency and mechanical strength. ijrst.comarabjchem.org However, it can also introduce strain and defects if not carefully controlled. arabjchem.org

The following table summarizes key growth parameters and their typical influence on the crystal quality, based on findings from research on RDP and analogous compounds.

ParameterInfluence on Crystal GrowthResearch Findings/Examples
Growth Method Determines whether single or polycrystalline material is formed.Slow evaporation is commonly used for single crystals of dihydrogen phosphates. ijrst.comijcaonline.org
Solvent Affects solubility and evaporation rate.Deionized water is the standard solvent for growing RDP from solution. ijrst.com
pH Influences crystal habit and incorporation of pH-sensitive dopants.A pH of 3.8 was used for the growth of KDP crystals. ijrst.com
Temperature Controls solubility and evaporation rate, thus affecting supersaturation.Crystal growth is often performed at a constant room temperature or slightly elevated temperatures to control evaporation. ijrst.comnih.gov
Dopants Can modify optical, mechanical, and structural properties.Doping KDP with DL-malic acid increased its optical transmittance and mechanical strength. ijrst.com The addition of L-threonine to ADP enhanced its optical transparency. arabjchem.org

By carefully controlling these parameters, researchers can produce high-quality this compound crystals suitable for a wide range of advanced scientific and technological applications.

Emerging Research Areas and Potential Applications

Advanced Fuel Cell Electrolytes

Solid acid fuel cells are a class of electrochemical devices that utilize a solid proton-conducting material as the electrolyte. These materials exhibit a significant increase in proton conductivity at temperatures above a certain phase transition, a phenomenon known as superprotonic conductivity. acs.orgrefractiveindex.info This characteristic makes them suitable for use in intermediate temperature fuel cells, operating between 150 °C and 300 °C. researchgate.net

Design and Optimization for High-Temperature Proton Conductivity

The design and optimization of materials for high-temperature proton conductivity is a critical area of research for advancing fuel cell technology. researchgate.netejcmpr.compsu.edu The primary goal is to develop electrolytes that are not only highly conductive but also possess thermal and mechanical stability under operating conditions. mdpi.comnumberanalytics.comtainstruments.com

Rubidium dihydrogen phosphate (B84403) is a member of the KDP-type family of compounds, which are known for their potential in fuel cell applications due to their environmentally friendly nature. acs.org RDP undergoes a phase transition from a tetragonal to a monoclinic structure at high temperatures, which is associated with an increase in proton conductivity. acs.org However, unlike some of its counterparts like Cesium Dihydrogen Phosphate (CDP), RDP tends to decompose before reaching a stable superprotonic state under ambient pressure. researchgate.net

Recent research has focused on modifying the structure of RDP to enhance its high-temperature proton conductivity and stability. One approach involves creating composite materials. For instance, mixing RDP with silica (B1680970) (SiO₂) has been shown to influence the phase transition and conductivity. lookchem.com Another strategy involves creating off-stoichiometric compounds. A notable discovery is the formation of a cubic phase, denoted as α-RDP, in the (1-x)RbH₂PO₄ – xRb₂HPO₄ system. rsc.orgrsc.org This phase exhibits superprotonic conductivity and is stabilized by the presence of phosphate site vacancies. rsc.orgrsc.org

The proton conductivity of RDP and its composites is highly dependent on temperature and humidity. researchgate.netlookchem.com For pure RDP, the conductivity increases by several orders of magnitude at elevated temperatures, reaching values as high as 8.77 × 10⁻³ S/cm at 300 °C. researchgate.netresearchgate.net The addition of dopants like CeP₂O₇ has been shown to further improve conductivity, with a composite of 0.95RDP/0.05CeP₂O₇ achieving a conductivity of 1.78 × 10⁻² S/cm at 317 °C. researchgate.net Similarly, in the (1-x)RbH₂PO₄ – xRb₂HPO₄ system, a sharp increase in proton conductivity up to 3·10⁻² S/cm has been observed at temperatures above 240 °С under highly humidified conditions for compositions with x between 0.1 and 0.25. catalysis.ru

Proton Conductivity of RDP and Related Materials

Material Temperature (°C) Conductivity (S/cm)
Pure RDP 100 1.56 × 10⁻⁸ researchgate.net
Pure RDP 300 8.77 × 10⁻³ researchgate.netresearchgate.net
0.95RDP/0.05CeP₂O₇ 317 1.78 × 10⁻² researchgate.net
(1-x)RbH₂PO₄ – xRb₂HPO₄ (x=0.1-0.25) >240 3 × 10⁻² catalysis.ru
α-RDP (x=0.180) 244 6 × 10⁻³ rsc.orgrsc.org

Optical and Electro-Optical Devices

Rubidium dihydrogen phosphate is also a material of interest for optical and electro-optical applications due to its nonlinear optical and electro-optic properties. lookchem.com These properties allow for the manipulation of light, making it useful in devices that control the phase, frequency, or polarization of light.

Development of Electro-Optic Modulators

Electro-optic modulators are devices that vary the properties of a light beam in response to an electric field. google.com RDP, belonging to the same crystal family as Potassium Dihydrogen Phosphate (KDP), exhibits the Pockels effect, a linear electro-optic effect where the refractive index of the material changes proportionally to the applied electric field. refractiveindex.infooptoscience.com This property is fundamental to the operation of Pockels cells, a common type of electro-optic modulator. google.com

Research has been conducted to measure the electro-optic parameters of RDP and its isomorphs. optica.orgdntb.gov.ua The electro-optic constant, r₆₃, is a key figure of merit for these materials. For RDP, the r₆₃ value has been measured to be 15.5 × 10⁻¹⁰ cm/V at a wavelength of 550 nm. optica.org The half-wave voltage (Vλ/2), which is the voltage required to induce a phase shift of π, is another important parameter. For RDP, the half-wave voltage is 5.15 kV at 550 nm. optica.org These values are comparable to other crystals in the KDP family, indicating its potential for use in electro-optic modulators. optica.org

Electro-Optic Properties of RDP and Isomorphs (at 550 nm)

Material Half-Wave Voltage (Vλ/2) (kV) Electro-Optic Constant (r₆₃) (cm/V)
RbDP (RbH₂PO₄) 5.15 15.5 × 10⁻¹⁰ optica.org
KDP (KH₂PO₄) 7.45 10.6 × 10⁻¹⁰ optica.org
ADP (NH₄H₂PO₄) 9.20 8.4 × 10⁻¹⁰ optica.org

Potential in Laser Technologies

The nonlinear optical properties of RDP also make it a candidate for applications in laser technology, particularly for frequency conversion. refractiveindex.info Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). aip.orgaip.org RDP, possessing a noncentrosymmetric crystal structure (space group I-42d), has demonstrated strong SHG efficiency. aip.orgaip.org

Ferroelectric Memory Devices

Ferroelectric materials, like RDP, possess a spontaneous electric polarization that can be reversed by an external electric field. niscpr.res.innih.gov This bistable nature makes them suitable for use in non-volatile memory devices, where data is retained even when power is removed. nih.govsciencedaily.com

RDP belongs to the KDP family of ferroelectrics and undergoes a phase transition from a paraelectric to a ferroelectric state at a specific temperature (around 147 K). niscpr.res.inresearchgate.neticmp.lviv.ua In the ferroelectric phase, the crystal structure changes from tetragonal to orthorhombic. niscpr.res.inresearchgate.net The ferroelectric properties of RDP have been extensively studied, with investigations into its dielectric constant, soft mode frequency, and the effect of pressure on its ferroelectric state. niscpr.res.intandfonline.com

The potential for using ferroelectric materials like RDP in memory applications has been recognized for a long time. nih.gov The ability to switch between two stable polarization states can be used to represent the binary "0" and "1" states in digital memory. nih.gov While materials like barium titanate and lead zirconate titanate have been more commonly used in commercial ferroelectric RAM (FeRAM), the fundamental ferroelectric properties of RDP and its isomorphs continue to be a subject of research, which could lead to the development of new materials for advanced memory technologies. niscpr.res.innih.gov Theoretical studies have explored the dielectric properties of RDP for potential applications in energy storage and memory devices. researchgate.net

Interfacial Engineering in Perovskite Solar Cells

The interface between the perovskite layer and the charge transport layers is a critical area for improving the efficiency and stability of perovskite solar cells (PSCs). researchgate.netdntb.gov.uaacs.orgsemanticscholar.orgresearchgate.netablesci.com this compound has emerged as a promising material for interfacial engineering in these devices.

Recent studies have demonstrated that modulating the buried interface in n-i-p perovskite solar cells with this compound can lead to significant improvements in performance. researchgate.netdntb.gov.uaablesci.com This modification helps to passivate defects at the interface, which are known to be a major source of non-radiative recombination and energy loss. researchgate.net By creating a more electronically favorable interface, electron extraction from the perovskite layer to the electron transport layer is enhanced. researchgate.net

The introduction of rubidium ions at the interface can also influence the crystallization of the perovskite film, leading to higher quality films with fewer defects. mdpi.com Furthermore, the addition of rubidium has been shown to stabilize the perovskite structure, which is crucial for the long-term operational stability of the solar cells. mdpi.comperovskite-info.comepfl.ch Research has shown that incorporating rubidium can help to lock in the desired perovskite phase and prevent the formation of unwanted secondary phases that can degrade performance over time. perovskite-info.com This stabilization is achieved by inducing lattice strain, which helps to keep the rubidium integrated within the crystal structure. perovskite-info.comepfl.ch

The benefits of using rubidium compounds in perovskite solar cells are summarized in the table below:

Parameter Effect of this compound Modification Supporting Evidence
Power Conversion Efficiency (PCE) Increased due to reduced non-radiative recombination and improved charge extraction. researchgate.netStudies have reported significant enhancements in PCE with the use of rubidium-based interfacial layers. researchgate.net
Open-Circuit Voltage (Voc) Increased due to suppression of interfacial recombination.---
Stability Enhanced long-term stability by passivating defects and stabilizing the perovskite crystal structure. researchgate.netmdpi.comperovskite-info.comDevices with rubidium modification have shown improved resistance to degradation under operational stress. researchgate.netmdpi.com
Film Quality Improved perovskite film quality with fewer defects. mdpi.com---

Future Directions in Fundamental Research

While the application of this compound in perovskite solar cells is a significant area of research, fundamental studies into its intrinsic properties are crucial for unlocking its full potential and discovering new applications.

The high proton conductivity of this compound, particularly at elevated temperatures, is a key characteristic that makes it a candidate for applications in devices like fuel cells. acs.orgacs.org Understanding the microscopic mechanisms of proton transport is essential for optimizing this property. Advanced spectroscopic techniques are being employed to probe the dynamics of protons within the crystal lattice.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool in this regard. acs.orgresearchgate.netacs.orgresearchgate.net Techniques like ¹H and ³¹P Magic Angle Spinning (MAS) NMR can provide detailed information about the local environment and motion of protons. acs.org For instance, ²H (deuterium) NMR studies on deuterated this compound (RbD2PO4) have been instrumental in understanding the role of hydrogen bonding in the ferroelectric phase transition. e-journals.in Double-quantum (DQ) MAS NMR experiments have enabled the quantification of site-specific proton dynamics, revealing that proton conduction in the monoclinic phase arises from motions involving specific proton sites. acs.org

Future research will likely involve the application of even more sophisticated NMR techniques, potentially in combination with computational modeling, to create a more complete picture of proton hopping and reorientation mechanisms. mpg.de Infrared (IR) spectroscopy is another valuable tool for studying the vibrational modes associated with the phosphate groups and hydrogen bonds, providing insights into the structural changes that accompany proton dynamics. mpg.de

This compound exhibits a series of complex phase transitions as a function of temperature and pressure. acs.orgacs.orgresearchgate.net These transitions are intimately linked to its physical properties, including its ferroelectric and conductive behavior. e-journals.inaps.org The transition from a tetragonal to a monoclinic phase at high temperatures, and a further transition to a superprotonic phase under pressure, are of particular interest. acs.orgacs.org

X-ray diffraction (XRD) and neutron diffraction are fundamental techniques for determining the crystal structure in different phases. researchgate.netaps.orgaip.org Synchrotron-based resonant X-ray diffraction has proven to be a sensitive probe of proton arrangements and jumps within the hydrogen bonds, offering insights into the mechanisms driving the paraelectric-to-ferroelectric transition. researchgate.netaps.org Raman spectroscopy has also been used to study the internal modes of the PO₄³⁻ tetrahedra, indicating that the phase transition mechanism is related to the ordering and disordering of these groups. tandfonline.com

A comprehensive understanding of these phase transitions requires a multi-technique approach, combining experimental probes with theoretical models. montana.edumontana.edu Future work will focus on mapping out the complete phase diagram of RbH2PO4 and its doped variants under various conditions of temperature, pressure, and electric field. This will provide a foundational understanding necessary for designing materials with tailored phase transition characteristics for specific applications.

Phase Transition Temperature Range Key Characteristics Investigative Techniques
Ferroelectric to Paraelectric ~146 K for RbH2PO4, ~249 K for DRDP e-journals.inChange from ordered to disordered proton arrangement. e-journals.inDielectric Spectroscopy, Raman Spectroscopy, Resonant X-ray Diffraction e-journals.inaps.orgtandfonline.com
Tetragonal to Monoclinic 345–393 K acs.orgRearrangement of hydrogen bond network from 3D to 2D. acs.orgSolid-State NMR, X-ray Diffraction acs.orgresearchgate.net
Superprotonic 327 °C (under 1 GPa pressure) acs.orgSeveral orders of magnitude increase in proton conductivity. acs.orgImpedance Spectroscopy acs.org

The intentional introduction of defects and dopants into the this compound crystal lattice is a powerful strategy for tuning its properties. tandfonline.comcomputersciencejournal.orgscirp.orgcolab.ws Doping can be used to modify the phase transition temperatures, enhance proton conductivity, and alter the optical and mechanical properties of the material.

For example, doping with cesium to form Cs(1-x)RbxH2PO4 solid solutions allows for the systematic study of the evolution of the crystal structure and proton conductivity. aip.orgresearchgate.netutep.edu Studies have shown that the structure changes from monoclinic to tetragonal as the rubidium content increases. aip.org Doping with other elements, such as lanthanum, has been explored in related phosphate crystals to induce lattice stress and modify physical properties. computersciencejournal.org The introduction of heterovalent dopants can create vacancies in the crystal lattice, which can have a significant impact on ion transport. For instance, creating phosphate site vacancies has been shown to be a pathway to achieving superprotonic conductivity. rsc.org

The rational design of doped RbH2PO4 materials requires a deep understanding of the relationship between the dopant's ionic radius, charge, and its effect on the host lattice. computersciencejournal.org Computational methods, such as density functional theory (DFT), can be used to predict the effects of different dopants and guide experimental efforts. Future research in this area will focus on identifying novel dopants and doping strategies to create materials with optimized properties for specific applications, such as improved proton conductors for fuel cells or materials with enhanced nonlinear optical properties for laser applications. mdpi.com

Q & A

Q. What experimental methods are recommended for synthesizing high-purity rubidium dihydrogen phosphate (RbH₂PO₄) crystals?

RbH₂PO₄ is typically synthesized via acid-base neutralization, where rubidium hydroxide reacts with phosphoric acid under controlled pH and temperature. To ensure purity, ion-exchange chromatography (e.g., using cation resins) can refine the product, as demonstrated in analogous phosphate syntheses . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm crystallinity and thermal stability .

Q. How can researchers characterize the structural and thermal properties of RbH₂PO₄?

  • XRD : Identifies crystal phase and lattice parameters. Compare diffraction patterns with databases (e.g., ICDD) to verify phase purity .
  • TGA/DSC : Measures dehydration and phase transitions. RbH₂PO₄ may exhibit weight loss near 150–200°C due to water release .
  • FTIR/Raman Spectroscopy : Confirms PO₄³⁻ vibrational modes and hydrogen bonding networks .

Q. What role does RbH₂PO₄ play in pH buffering for biochemical or electrochemical experiments?

RbH₂PO₄ acts as a buffer in solutions requiring pH stability between 2.1–7.2 (similar to KH₂PO₄). Prepare buffer solutions by mixing RbH₂PO₄ with rubidium phosphate dibasic (Rb₂HPO₄) and calibrate using a pH meter. Validate buffering capacity via titration curves .

Advanced Research Questions

Q. How can crystallization conditions (e.g., supersaturation, temperature) be optimized to grow large, defect-free RbH₂PO₄ single crystals?

Use a seed crystal in a saturated solution under slow cooling (0.1–0.5°C/day). Monitor supersaturation via conductivity measurements. Defect analysis via polarized microscopy or etch-pit density measurements can refine growth parameters .

Q. What computational approaches predict the proton conductivity and phase behavior of RbH₂PO₄ under varying humidity?

Density functional theory (DFT) models hydrogen-bonding networks and proton migration pathways. Molecular dynamics simulations can replicate humidity-dependent phase transitions, validated by impedance spectroscopy .

Q. How do contradictory reports on RbH₂PO₄’s thermal stability in literature arise, and how can they be resolved?

Discrepancies may stem from impurities (e.g., residual water) or differing heating rates in TGA. Replicate experiments with controlled humidity and inert atmospheres. Cross-validate with in-situ XRD to correlate weight loss with structural changes .

Q. What strategies mitigate hydration-induced degradation in RbH₂PO₄-based materials for solid-state electrolytes?

Encapsulate crystals in hydrophobic matrices (e.g., polytetrafluoroethylene) or dope with stabilizing ions (e.g., SiO₂). Monitor long-term stability via accelerated aging tests at 85°C/85% relative humidity .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide RbH₂PO₄ research questions?

  • Feasible : Ensure access to rubidium precursors and specialized equipment (e.g., gloveboxes for moisture-sensitive syntheses).
  • Novel : Explore understudied applications, such as RbH₂PO₄ in nonlinear optics or proton-conducting fuel cells.
  • Relevant : Align with energy storage or catalysis trends .

Q. What experimental designs are suitable for studying RbH₂PO₄’s role in composite materials?

Use a factorial design (e.g., response surface methodology) to test variables like doping concentration and sintering temperature. Analyze outcomes via ANOVA to identify significant factors .

Data Interpretation and Reporting

Q. How should researchers address RbH₂PO₄’s hygroscopicity in data reporting?

Document storage conditions (e.g., desiccator use) and pre-experiment drying protocols. Report humidity levels during measurements to ensure reproducibility .

Q. What peer-review pitfalls arise in RbH₂PO₄ studies, and how can they be avoided?

  • Insufficient characterization : Include multiple techniques (XRD, TGA, spectroscopy) to confirm material identity.
  • Overgeneralization : Clearly state limitations (e.g., "results apply only to anhydrous conditions") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.